L-Iditol-d8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H14O6 |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
(2S,3R,4R,5S)-1,1,2,3,4,5,6,6-octadeuteriohexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m0/s1/i1D2,2D2,3D,4D,5D,6D |
InChI Key |
FBPFZTCFMRRESA-MISPMJSFSA-N |
Isomeric SMILES |
[2H][C@]([C@@]([2H])([C@]([2H])(C([2H])([2H])O)O)O)([C@]([2H])(C([2H])([2H])O)O)O |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is L-Iditol-d8 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of L-Iditol-d8, a deuterated form of the naturally occurring sugar alcohol, L-Iditol. Due to the limited availability of specific data for the deuterated compound, this guide focuses on the well-documented properties of L-Iditol, with the understanding that this compound is primarily utilized as an internal standard in analytical applications. The key difference lies in its increased molecular weight due to the presence of eight deuterium atoms. This guide will cover the chemical and physical properties, synthesis, and biological significance of L-Iditol, providing valuable information for its application in research and drug development.
Chemical and Physical Properties
L-Iditol is a hexitol, a sugar alcohol with a six-carbon chain. Its chemical properties are summarized in the table below. For this compound, the molecular weight is the primary distinguishing feature from its non-deuterated counterpart.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₆ | [1] |
| Molecular Weight (L-Iditol) | 182.17 g/mol | [1] |
| Molecular Weight (this compound) | Approx. 190.22 g/mol | |
| CAS Number (L-Iditol) | 488-45-9 | [1] |
| Appearance | White solid | |
| Melting Point | 78-80 °C | |
| Solubility | Water: 50 mg/mL, clear, colorless | |
| IUPAC Name | (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | |
| InChI Key | FBPFZTCFMRRESA-UNTFVMJOSA-N |
Synthesis and Preparation
The synthesis of L-Iditol typically involves the reduction of L-sorbose. A common method is the catalytic hydrogenation of L-sorbose, which yields a mixture of D-sorbitol and L-iditol. Subsequent purification is necessary to isolate L-iditol.
A patented method for preparing high-purity L-iditol involves the following steps:
-
Hydrogenation of L-sorbose: This step produces a mixture of D-sorbitol and L-iditol.
-
Bacterial Oxidation: The resulting mixture can be subjected to fermentation using microorganisms like Acetobacter or Gluconobacter, which selectively convert D-sorbitol to L-sorbose.
-
Chromatographic Separation: The final mixture of L-iditol and L-sorbose is then separated using chromatography to obtain highly purified L-iditol.
Derivatives of L-iditol, such as 1,6-diamino-1,6-dideoxy-2,3,4,5-tetra-O-methyl-L-iditol, have been synthesized for use as monomers in the preparation of polyamides.
Experimental Protocols
General Workflow for L-Iditol Preparation
References
An In-depth Technical Guide to the Synthesis and Isotopic Purity of L-Iditol-d8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic analysis of L-Iditol-d8, a deuterated form of the sugar alcohol L-iditol. The incorporation of deuterium into molecules is a critical technique in drug development and metabolic research, offering insights into reaction mechanisms, pharmacokinetics, and metabolic pathways. This document outlines a robust methodology for the preparation of this compound and the rigorous assessment of its isotopic purity.
Synthesis of this compound
The synthesis of this compound is predicated on the stereoselective reduction of L-sorbose using a deuterated reducing agent. The most common and effective method involves the use of sodium borodeuteride (NaBD4), which introduces a deuterium atom at the C5 position of the resulting hexitol. This reaction yields a mixture of two epimers: this compound and D-Sorbitol-d1. Subsequent chromatographic purification is necessary to isolate the desired this compound.
Proposed Synthesis Pathway
The chemical transformation from L-sorbose to this compound is illustrated in the diagram below. The reduction of the ketone at C5 of L-sorbose results in the formation of a new stereocenter, leading to the two possible epimeric products.
Caption: Synthesis of this compound via reduction of L-sorbose.
Experimental Protocol: Synthesis and Purification
This protocol is based on established methods for the reduction of ketones to alcohols.
Materials:
-
L-Sorbose (≥99%)
-
Sodium borodeuteride (NaBD4, 98 atom % D)
-
Ethanol (anhydrous)
-
Deionized water
-
Dowex 50W-X8 cation exchange resin (or equivalent)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent for TLC (e.g., n-propanol:ethyl acetate:water, 7:1:2)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve L-sorbose in a mixture of ethanol and deionized water (e.g., 9:1 v/v). Cool the solution to 0°C in an ice bath with gentle stirring.
-
Reduction: Slowly add a molar excess of sodium borodeuteride (typically 1.5 to 2 equivalents) to the cooled solution of L-sorbose. Maintain the temperature at 0°C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the L-sorbose spot indicates the completion of the reaction.
-
Quenching: Once the reaction is complete, cautiously add acetic acid to neutralize the excess NaBD4 and decompose the borate complexes.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting residue, a mixture of this compound and D-Sorbitol-d1, is purified using column chromatography. A common method involves using a strong cation exchange resin.[1][2] The column is typically eluted with deionized water.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing pure this compound.
-
Final Product: Combine the pure fractions and remove the solvent to obtain this compound as a white solid.
Determination of Isotopic Purity
The isotopic purity of the synthesized this compound must be rigorously determined to ensure its suitability for use in sensitive applications. The primary analytical techniques for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Analytical Workflow
The following diagram illustrates the workflow for the analysis of this compound.
Caption: Analytical workflow for this compound.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of deuterated compounds. Gas chromatography-mass spectrometry (GC-MS) can also be employed after appropriate derivatization of the polyol.
Experimental Protocol (GC-MS):
-
Derivatization: To increase volatility for GC analysis, this compound is derivatized, for example, by acetylation to form this compound hexaacetate.
-
GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The mass spectrum of the eluting peak corresponding to the derivatized this compound is analyzed.
-
Data Analysis: The isotopic distribution of the molecular ion or a characteristic fragment ion is examined. The relative intensities of the M+0 and M+1 peaks (and any other relevant isotopic peaks) are used to calculate the percentage of deuterium incorporation.
| Parameter | Value | Reference |
| Technique | GC-MS or LC-HRMS | General Analytical Chemistry Principles |
| Derivatization (for GC-MS) | Acetylation or Silylation | General Analytical Chemistry Principles |
| Ionization | Electron Impact (EI) or Electrospray (ESI) | General Analytical Chemistry Principles |
| Mass Analyzer | Quadrupole, Time-of-Flight (TOF) | General Analytical Chemistry Principles |
NMR Spectroscopy
Deuterium (²H) NMR spectroscopy provides direct evidence of deuterium incorporation and can be used to confirm the position of the deuterium atom.[3][4]
Experimental Protocol (²H NMR):
-
Sample Preparation: Dissolve the this compound sample in a suitable non-deuterated solvent (e.g., H₂O with a D₂O capillary for locking, or DMSO).
-
²H NMR Acquisition: Acquire the deuterium NMR spectrum. A single peak corresponding to the deuterium atom at the C5 position is expected.
-
Data Analysis: The chemical shift of the deuterium signal will be very similar to the chemical shift of the corresponding proton in the ¹H NMR spectrum of unlabeled L-iditol. The presence of this signal confirms the successful incorporation of deuterium. The integration of this signal relative to a known standard can provide quantitative information on the isotopic enrichment.
| Parameter | Value | Reference |
| Nucleus | ²H | [3] |
| Solvent | Non-deuterated (e.g., H₂O, DMSO) | |
| Reference | Internal or external standard | General NMR Principles |
| Expected Signal | Peak corresponding to D at C5 | Inferred from synthesis |
Quantitative Data Summary
The following tables summarize the expected quantitative data from the synthesis and analysis of this compound.
Table 1: Synthesis and Purification
| Parameter | Expected Value |
| Yield of crude product (this compound and D-Sorbitol-d1) | > 90% |
| Ratio of this compound to D-Sorbitol-d1 | Approximately 1:1 (can vary with conditions) |
| Yield of purified this compound | 30-40% (post-chromatography) |
| Chemical Purity (by HPLC) | > 98% |
Table 2: Isotopic Purity Analysis
| Parameter | Expected Value |
| Isotopic Enrichment (by MS) | > 98% |
| Deuterium Incorporation (by ²H NMR) | Confirmed by presence of C5-D signal |
| Positional Isomer Purity (by NMR) | Predominantly C5 deuteration |
This technical guide provides a foundational framework for the synthesis and characterization of this compound. Researchers are encouraged to optimize the described protocols for their specific laboratory conditions and analytical instrumentation. The successful synthesis and rigorous analysis of isotopically labeled compounds like this compound are paramount for advancing our understanding of biological systems and developing novel therapeutics.
References
- 1. US7674381B2 - Method for preparing L-iditol - Google Patents [patents.google.com]
- 2. CA2522691C - Process for preparing l-iditol - Google Patents [patents.google.com]
- 3. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 4. Deuterium (2H) measurements on a Spinsolve benchtop NMR system - Magritek [magritek.com]
L-Iditol-d8: A Comprehensive Technical Guide for Researchers
This technical guide provides an in-depth overview of the physical and chemical characteristics of L-Iditol-d8, a deuterated form of L-Iditol. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their work. This compound serves as a valuable internal standard for mass spectrometry-based applications, enabling precise quantification of its non-deuterated counterpart in various biological matrices.
Chemical and Physical Properties
This compound, with the chemical formula C6H6D8O6, is a stable isotope-labeled sugar alcohol. The deuterium labeling provides a distinct mass shift, making it an ideal internal standard for quantitative analysis.[1] Below is a summary of its key chemical and physical properties, with comparative data for the non-deuterated L-Iditol where available.
Table 1: General Properties of this compound and L-Iditol
| Property | This compound | L-Iditol |
| Chemical Formula | C6H6D8O6[1] | C6H14O6 |
| Molecular Weight | 190.22 g/mol | 182.17 g/mol |
| CAS Number | Not available | 488-45-9 |
| Appearance | White to off-white solid (presumed) | White to off-white solid |
| Melting Point | Data not available | 77°C |
| Boiling Point | Data not available | 235.55°C (estimate) |
| Solubility | Soluble in DMSO, Methanol, Water (presumed) | Soluble in DMSO, Methanol, Water |
| Storage Temperature | -20°C Freezer | -20°C Freezer |
Spectroscopic Data
The primary utility of this compound lies in its distinct spectroscopic properties compared to the unlabeled compound, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry
In mass spectrometry, the eight deuterium atoms in this compound result in a significant mass shift, allowing for clear differentiation from endogenous L-Iditol. The fragmentation pattern of this compound is expected to be similar to that of L-Iditol, with the corresponding mass shifts in the fragment ions. This property is fundamental to its application as an internal standard in isotope dilution mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound will be significantly simplified compared to that of L-Iditol due to the replacement of eight protons with deuterium atoms. The remaining proton signals will exhibit different splitting patterns due to the coupling with adjacent deuterium atoms. Similarly, the ¹³C NMR spectrum will show altered splitting patterns for the carbons bonded to deuterium.
Experimental Protocols
This compound is primarily used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), for the analysis of L-Iditol in biological samples.
General Protocol for Quantification of L-Iditol using this compound as an Internal Standard
The following workflow outlines a typical procedure for the quantification of L-Iditol in a biological matrix.
Figure 1. General workflow for the quantification of L-Iditol using this compound.
Methodology:
-
Sample Preparation: A known amount of this compound is added to the biological sample.
-
Extraction: The analytes (L-Iditol and this compound) are extracted from the sample matrix.
-
Derivatization: For GC-MS analysis, the hydroxyl groups of the iditols are typically derivatized (e.g., silylated) to increase their volatility.
-
Analysis: The prepared sample is injected into the GC-MS or LC-MS system.
-
Quantification: The concentration of L-Iditol in the original sample is determined by comparing the peak area of the analyte to the peak area of the internal standard.
Applications in Research and Drug Development
Stable isotope-labeled internal standards like this compound are crucial for accurate and precise quantification in various research areas:
-
Metabolomics: To study the metabolic pathways involving sugar alcohols and to quantify changes in their concentrations under different physiological or pathological conditions.
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of drugs that may affect or be metabolized through pathways involving sugar alcohols.
-
Clinical Diagnostics: For the development of diagnostic tests for metabolic disorders where the levels of specific sugar alcohols are indicative of disease.
Signaling Pathways and Logical Relationships
While this compound itself is not directly involved in signaling pathways, it is a tool to study the pathways of its non-deuterated counterpart. L-Iditol is part of the polyol pathway, which is implicated in diabetic complications.
Figure 2. Simplified diagram of the Polyol Pathway and L-Iditol metabolism.
Safety and Handling
A full Safety Data Sheet (SDS) for this compound should be consulted before handling. As a general precaution for handling chemical reagents, appropriate personal protective equipment (PPE), such as gloves, lab coat, and safety glasses, should be worn. The compound should be handled in a well-ventilated area.
Ordering and Availability
This compound is available from various chemical suppliers specializing in stable isotope-labeled compounds. It is typically sold in small quantities for research purposes. One known supplier is LGC Standards, which distributes products from Toronto Research Chemicals.
References
L-Iditol-d8: A Technical Guide for Researchers
Abstract
This technical guide provides comprehensive information on L-Iditol-d8, a deuterated stable isotope-labeled form of L-Iditol. Intended for researchers, scientists, and professionals in drug development, this document details the physicochemical properties of this compound and outlines its primary application as an internal standard for quantitative mass spectrometry. A detailed experimental protocol for the quantification of L-Iditol in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is provided, alongside a visual workflow diagram to illustrate the process.
Introduction
L-Iditol is a naturally occurring sugar alcohol and an epimer of sorbitol. It is a metabolite found in various organisms and is relevant in studies of carbohydrate metabolism. Accurate quantification of endogenous metabolites like L-Iditol is critical in metabolomics, clinical diagnostics, and drug development to understand disease states and biochemical pathways.
Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry.[1] this compound, by incorporating deuterium atoms, is chemically identical to its unlabeled counterpart but is distinguishable by its higher mass. This property allows it to be used as an ideal internal standard to correct for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision in quantification.[2][3]
Physicochemical Properties
The key quantitative data for this compound are summarized in the table below. It is important to note that a specific CAS (Chemical Abstracts Service) number is not always assigned to deuterated isomers; often, the CAS number of the parent compound is used as a reference.
| Property | Value | Citation |
| Molecular Formula | C₆H₆D₈O₆ | [4] |
| Molecular Weight | 190.22 g/mol | [4] |
| Parent CAS Number | 488-45-9 (for unlabeled L-Iditol) |
Application: Internal Standard for LC-MS/MS Quantification
The primary application of this compound is as an internal standard (IS) in isotope dilution mass spectrometry workflows. This technique is widely employed in metabolomics to determine the precise concentration of target analytes in complex biological samples such as plasma, urine, or tissue extracts.
Principle
A known quantity of this compound is spiked into a biological sample at the beginning of the sample preparation process. The IS undergoes the same extraction, derivatization (if any), and analysis steps as the endogenous, unlabeled L-Iditol. Because the IS and the analyte co-elute chromatographically and have similar ionization efficiencies, the ratio of their peak areas as measured by the mass spectrometer can be used to calculate the exact concentration of the endogenous L-Iditol, effectively normalizing for sample loss and analytical variability.
Experimental Protocol: Quantification of L-Iditol in Human Plasma
This section provides a detailed methodology for the quantification of L-Iditol in human plasma using this compound as an internal standard via LC-MS/MS.
Materials and Reagents
-
L-Iditol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Preparation of Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Iditol in a 50:50 methanol:water solution.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 50:50 methanol:water solution.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL). Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the IS stock solution.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 10 µL of the working internal standard solution (this compound).
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: UPLC or HPLC system.
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is typically used for polar molecules like sugar alcohols.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: e.g., 0.4 mL/min.
-
Injection Volume: e.g., 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both L-Iditol and this compound. These must be optimized by direct infusion prior to analysis.
Data Analysis
-
Integrate the peak areas for both the L-Iditol and this compound MRM transitions.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of L-Iditol in the unknown samples by interpolating their peak area ratios from the linear regression of the calibration curve.
Visualized Workflow
The following diagrams illustrate the logical flow of the experimental and data analysis processes.
Caption: Workflow for L-Iditol quantification using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrating the lactulose-mannitol test for intestinal permeability with untargeted metabolomics for drug monitoring through dual liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of L-Iditol-d8 in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of L-Iditol-d8 in mass spectrometry, focusing on its application as a stable isotope-labeled internal standard for the quantitative analysis of L-Iditol. This document outlines the biochemical context of L-Iditol, details the principles of isotope dilution mass spectrometry, and provides structured experimental protocols and data presentation.
Introduction to L-Iditol and its Significance
L-Iditol is a six-carbon sugar alcohol, a polyol, that plays a role in various metabolic pathways.[1] It is structurally similar to other common polyols like sorbitol and mannitol. In biological systems, L-Iditol is involved in fructose and mannose metabolism.[1][2] The enzyme L-iditol 2-dehydrogenase catalyzes the reversible conversion of L-Iditol to L-sorbose, linking it to the broader network of carbohydrate metabolism.[1][2] Accurate quantification of L-Iditol in biological matrices is crucial for studying these metabolic pathways and their implications in health and disease.
The Core Role of this compound in Mass Spectrometry: An Internal Standard
In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), accuracy and precision are paramount. Various factors, including sample matrix effects, ion suppression or enhancement, and variations in sample preparation and instrument response, can significantly impact the reliability of quantitative results. To correct for these variables, a stable isotope-labeled (SIL) internal standard is employed.
This compound, a deuterated form of L-Iditol, serves as an ideal internal standard for the quantification of its unlabeled counterpart. Due to the incorporation of eight deuterium atoms, this compound has a higher mass than L-Iditol. However, its chemical and physical properties, including its chromatographic retention time and ionization efficiency, are nearly identical to those of L-Iditol. By adding a known amount of this compound to a sample at the beginning of the workflow, any variations that occur during sample processing will affect both the analyte (L-Iditol) and the internal standard (this compound) proportionally. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z). The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the precise concentration of the analyte, effectively normalizing for any experimental variability.
Quantitative Data for L-Iditol Analysis
The following tables summarize the key quantitative parameters for the analysis of L-Iditol using this compound as an internal standard. The Multiple Reaction Monitoring (MRM) transitions are proposed based on the known fragmentation of L-Iditol and the principles of mass spectrometry with stable isotope-labeled standards.
Table 1: Mass Spectrometric Properties of L-Iditol and this compound
| Compound | Chemical Formula | Exact Mass (Da) |
| L-Iditol | C₆H₁₄O₆ | 182.0790 |
| This compound | C₆H₆D₈O₆ | 190.1293 |
Table 2: Proposed MRM Transitions for L-Iditol and this compound in Negative Ion Mode
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Iditol | 181.0712 ([M-H]⁻) | 89.0242 | 15-25 |
| L-Iditol | 181.0712 ([M-H]⁻) | 71.0150 | 20-30 |
| This compound | 189.1215 ([M-H]⁻) | 95.0745 | 15-25 |
| This compound | 189.1215 ([M-H]⁻) | 75.0526 | 20-30 |
Note: The exact collision energies should be optimized for the specific mass spectrometer being used. The product ions for L-Iditol are based on experimental data from PubChem, showing fragments with m/z 89.0242 and 71.015. The corresponding product ions for this compound are predicted based on the fragmentation of the deuterated molecule.
Experimental Protocols
This section provides a detailed methodology for the quantitative analysis of L-Iditol in a biological matrix (e.g., plasma or urine) using this compound as an internal standard.
Sample Preparation
-
Thaw Samples : Thaw biological samples (plasma, urine) on ice.
-
Spike with Internal Standard : To a 100 µL aliquot of each sample, add 10 µL of a 1 µg/mL this compound working solution.
-
Protein Precipitation : Add 400 µL of ice-cold methanol to each sample to precipitate proteins.
-
Vortex : Vortex the samples vigorously for 1 minute.
-
Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer : Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to Autosampler Vials : Transfer the reconstituted sample to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer : A triple quadrupole mass spectrometer capable of MRM.
-
Chromatographic Column : A column suitable for the separation of polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or an amino-based column.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient Elution :
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.5 min: 95% to 5% B
-
7.5-10 min: 5% B (re-equilibration)
-
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Ionization Mode : Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions : As specified in Table 2.
Data Analysis and Quantification
-
Peak Integration : Integrate the peak areas for both L-Iditol and this compound for each sample, calibrator, and quality control sample.
-
Calibration Curve Construction : Generate a calibration curve by plotting the peak area ratio (L-Iditol / this compound) against the known concentrations of the L-Iditol calibration standards. A linear regression with a 1/x weighting is typically used.
-
Concentration Calculation : Determine the concentration of L-Iditol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations: Pathways and Workflows
Metabolic Pathway of L-Iditol
The following diagram illustrates the position of L-Iditol within the polyol pathway, which is interconnected with fructose and mannose metabolism.
Caption: Metabolic interconversion of L-Iditol in the polyol pathway.
Experimental Workflow for L-Iditol Quantification
The diagram below outlines the logical steps involved in the quantitative analysis of L-Iditol using this compound as an internal standard.
Caption: Step-by-step workflow for quantitative L-Iditol analysis.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of L-Iditol in complex biological matrices using mass spectrometry. Its role as a stable isotope-labeled internal standard allows for the effective correction of analytical variability, thereby ensuring the reliability of the obtained results. The experimental protocols and data provided in this guide offer a robust framework for researchers and scientists to implement this quantitative methodology in their studies of metabolic pathways and drug development. The provided visualizations serve to clarify the biochemical context and the analytical workflow, facilitating a deeper understanding of the application of this compound in mass spectrometry.
References
L-Iditol-d8: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to L-Iditol and the Role of Internal Standards
L-iditol is a sugar alcohol that plays a role as a fungal and human metabolite.[1] It is the L-enantiomer of iditol and is involved in fructose and mannose metabolism through the action of enzymes like L-iditol 2-dehydrogenase.[2][3] Accurate quantification of metabolites like L-iditol in biological samples is crucial for understanding metabolic pathways and for biomarker discovery.
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for metabolite quantification.[4] However, analytical variability can arise from sample preparation, injection volume inconsistencies, and matrix effects, where co-eluting substances interfere with the ionization of the analyte.[4] To correct for these variations, a stable isotope-labeled internal standard (SIL-IS) is employed. An ideal SIL-IS, such as L-Iditol-d8, is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., deuterium, ¹³C, ¹⁵N). This ensures that the internal standard co-elutes with the analyte and experiences similar ionization effects, allowing for accurate and precise quantification.
Properties of L-Iditol
A summary of the key chemical and physical properties of unlabeled L-iditol is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₄O₆ | |
| Molecular Weight | 182.17 g/mol | |
| CAS Number | 488-45-9 | |
| Melting Point | 78-80 °C | |
| Solubility | Soluble in water |
Synthesis of this compound: A Putative Approach
While a specific, published synthesis for this compound is not available, a plausible method would involve the deuteration of a suitable precursor. One common strategy for introducing deuterium into sugar alcohols is through catalytic H/D exchange reactions or by reduction of a precursor with a deuterium source.
A hypothetical synthesis workflow is outlined below:
In this proposed scheme, L-sorbose is reduced using sodium borodeuteride (NaBD₄) in a deuterated solvent system. This reaction would yield a mixture of deuterated D-sorbitol and L-iditol. Subsequent chromatographic separation, such as simulated moving bed (SMB) chromatography, would be employed to isolate the pure this compound.
Experimental Protocol: Quantification of L-Iditol in Human Plasma
This section details a representative experimental protocol for the quantification of L-iditol in human plasma using this compound as an internal standard.
Materials and Reagents
-
L-Iditol (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (blank)
Sample Preparation
A protein precipitation method is a common and effective way to extract small polar molecules like sugar alcohols from plasma.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of small, polar sugar alcohols.
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Amide-based HILIC column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM)
For quantitative analysis, specific precursor-to-product ion transitions are monitored. The following are hypothetical MRM transitions for L-iditol and this compound, assuming the common loss of water molecules.
Table 4: Hypothetical MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| L-Iditol | 181.1 [M-H]⁻ | 89.0 | 50 | 15 |
| L-Iditol | 181.1 [M-H]⁻ | 101.0 | 50 | 12 |
| This compound | 189.1 [M-H]⁻ | 95.0 | 50 | 15 |
| This compound | 189.1 [M-H]⁻ | 107.0 | 50 | 12 |
Data Analysis and Quantitative Results
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x is typically used.
Table 5: Example Calibration Curve Data
| Concentration (ng/mL) | L-Iditol Area | This compound Area | Area Ratio (Analyte/IS) |
| 10 | 5,234 | 101,456 | 0.052 |
| 50 | 26,170 | 102,345 | 0.256 |
| 100 | 51,890 | 100,987 | 0.514 |
| 500 | 258,900 | 101,234 | 2.557 |
| 1000 | 515,600 | 100,567 | 5.127 |
| 5000 | 2,598,000 | 101,876 | 25.501 |
The performance of the assay should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, and stability.
Table 6: Example Quality Control (QC) Sample Performance
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 30 | 29.1 | 97.0 | 4.5 |
| Medium | 750 | 765 | 102.0 | 3.1 |
| High | 4000 | 3920 | 98.0 | 2.8 |
Signaling Pathways and Biological Relevance
L-iditol is a component of the polyol pathway, which is linked to fructose and mannose metabolism. The enzyme L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase) reversibly converts L-iditol to L-sorbose.
Conclusion
This compound serves as an essential tool for the accurate and precise quantification of L-iditol in complex biological matrices. Although specific data on this compound is limited, the principles of stable isotope dilution and the general methodologies for the analysis of sugar alcohols provide a strong framework for its successful implementation. This guide offers researchers, scientists, and drug development professionals a comprehensive, albeit representative, protocol and the foundational knowledge necessary to incorporate this compound into their analytical workflows. The use of such a stable isotope-labeled internal standard is paramount for generating high-quality, reliable quantitative data in metabolomics and clinical research.
References
- 1. L-Iditol | C6H14O6 | CID 5460044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Iditol 2-Dehydrogenase - MeSH - NCBI [ncbi.nlm.nih.gov]
- 3. L-Iditol 2-Dehydrogenase - Knowledge Graph - Data Commons [datacommons.org]
- 4. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Indispensable Role of Deuterated Standards in Metabolomics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principles: Why Deuterated Standards?
Deuterated standards are molecules in which one or more hydrogen atoms have been replaced by deuterium (²H), a stable isotope of hydrogen. This seemingly subtle modification imparts significant analytical advantages. The fundamental principle behind their efficacy lies in their near-identical physicochemical properties to the endogenous metabolites they are designed to mimic.[1][2] This similarity in chemical structure, polarity, and ionization potential ensures that the deuterated standard behaves almost identically to the analyte of interest throughout the entire analytical workflow, from sample extraction to mass spectrometric detection.[1][3]
The primary benefits of using deuterated internal standards include:
-
Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue extracts are complex mixtures that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, enabling reliable correction and more accurate quantification.[4]
-
Compensation for Variability in Sample Preparation: Losses can occur during sample extraction, derivatization, and other processing steps. The chemical similarity of the deuterated standard ensures that it is affected to the same extent as the analyte, thus providing an accurate measure of recovery.
-
Improved Accuracy and Precision: By mitigating the impact of experimental variability, deuterated standards significantly enhance the accuracy and precision of quantitative results, leading to more robust and reliable data.
While highly advantageous, it is important to be aware of potential challenges associated with deuterated standards. These include the "isotope effect," where the increased mass of deuterium can sometimes cause a slight shift in chromatographic retention time, potentially leading to differential matrix effects if the separation is not carefully optimized. Additionally, the stability of the deuterium label is crucial, as back-exchange with hydrogen atoms from the sample matrix or solvent can compromise quantitative accuracy. Careful selection of the labeling position, away from readily exchangeable protons (e.g., on -OH or -NH groups), can minimize this issue.
Applications of Deuterated Standards in Metabolomics
The utility of deuterated standards in metabolomics spans three primary applications: quantitative analysis, metabolic flux analysis, and metabolite identification.
Quantitative Analysis: The Gold Standard of Stable Isotope Dilution
The most common application of deuterated standards is in quantitative metabolomics using the stable isotope dilution (SID) method. This technique is widely regarded as the gold standard for accurate and precise quantification of metabolites in complex biological samples.
The principle of SID is straightforward: a known amount of the deuterated internal standard is spiked into the sample at the earliest stage of preparation. The ratio of the mass spectrometer signal of the endogenous (unlabeled) analyte to the signal of the deuterated (labeled) standard is then used to calculate the concentration of the analyte. This ratio remains constant even if sample is lost during preparation or if matrix effects are present, as both the analyte and the standard are affected proportionally.
Experimental Workflow for Quantitative Metabolomics using Deuterated Standards
Caption: A typical workflow for a targeted metabolomics experiment using deuterated internal standards.
Principle of Stable Isotope Dilution
References
L-Iditol-d8 supplier and purchasing information
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of L-Iditol-d8, a deuterated form of L-Iditol, including supplier and purchasing information, its role in metabolic pathways, and a generalized experimental workflow for its use as a metabolic tracer.
Introduction
L-Iditol is a sugar alcohol, and its deuterated isotopologue, this compound, serves as a valuable tool in metabolic research. The stable, non-radioactive isotopes of deuterium in this compound make it an ideal tracer for studying the flux through metabolic pathways using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. Its primary application lies in elucidating the activity of L-iditol 2-dehydrogenase and its role in fructose metabolism.
Supplier and Purchasing Information
Acquiring high-quality this compound is crucial for reliable experimental outcomes. The following table summarizes purchasing information from a key supplier. Please note that pricing and availability are subject to change and direct inquiry with the supplier is recommended.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities |
| LGC Standards | This compound | TRC-I175002 | Not specified | 50 mg, 100 mg |
For comparative purposes, information for the non-deuterated form, L-Iditol, is provided below from various suppliers.
| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Price (USD) |
| Sigma-Aldrich | L-Iditol | I6035 | ≥98% (GC) | 100MG | $94.35 |
| Smolecule | L-Iditol | S530405 | >98% | In Stock | Contact for pricing |
| Chem-Impex | L-Iditol | 01578 | ≥ 98% (GC) | 25MG, 100MG, 250MG, 1G | Starting from $51.18 |
| Simson Pharma | L-Iditol | Not specified | High Quality | Contact for details | Contact for pricing |
Metabolic Pathway of L-Iditol
L-Iditol is a key substrate for the enzyme L-iditol 2-dehydrogenase (EC 1.1.1.14), which plays a role in fructose and mannose metabolism.[1][2] This enzyme catalyzes the reversible oxidation of L-iditol to L-sorbose, with NAD+ as the coenzyme.[1][3][4]
The following diagram illustrates the enzymatic conversion of L-Iditol.
Caption: Enzymatic conversion of L-Iditol to L-Sorbose.
Experimental Protocol: this compound as a Metabolic Tracer
While a specific, detailed experimental protocol for this compound was not found in the public domain, a generalized workflow for its use as a metabolic tracer in cell culture is outlined below. This protocol is based on standard methodologies for stable isotope tracing studies.
Objective: To quantify the metabolic flux through the L-iditol 2-dehydrogenase pathway.
Materials:
-
This compound
-
Cell culture medium
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
Extraction solvent (e.g., 80% methanol)
-
Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system
Methodology:
-
Cell Culture: Plate and culture cells to the desired confluency.
-
Tracer Introduction: Replace the standard culture medium with a medium containing a known concentration of this compound.
-
Incubation: Incubate the cells with the tracer for a predetermined period to allow for cellular uptake and metabolism.
-
Metabolite Extraction:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold extraction solvent to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cellular debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to detect and quantify this compound and its downstream metabolic products, such as deuterated L-sorbose.
-
Data Analysis: Determine the isotopic enrichment in the metabolic intermediates to calculate the metabolic flux through the pathway.
The following diagram illustrates the general experimental workflow.
Caption: General workflow for a metabolic tracer experiment.
References
L-Iditol-d8: A Technical Guide to Safety and Handling for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for L-Iditol-d8, a deuterated form of the sugar alcohol L-Iditol. Given that the primary difference between this compound and its non-deuterated counterpart is isotopic, this document leverages safety data for L-Iditol as a close and reliable proxy. This compound is principally utilized as an internal standard in mass spectrometry-based quantitative analyses, offering high precision in research and development settings.
Compound Identification and Properties
| Property | Data | Reference |
| Chemical Name | (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol-d8 | N/A |
| Synonyms | L-Idite-d8 | N/A |
| Molecular Formula | C₆H₆D₈O₆ | [1] |
| Molecular Weight | 190.22 g/mol (approx.) | [1] |
| Appearance | White solid | [2] |
| Melting Point | 78-80 °C | [2] |
| Solubility | Water: 50 mg/mL | [2] |
| Storage Temperature | 2-8°C |
Note: Data for Molecular Formula and Molecular Weight are calculated for the d8 isotopologue. Other data are for the non-deuterated L-Iditol and are expected to be very similar for this compound.
Safety Data Sheet Summary
The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
Hazard Identification:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.
-
Skin Irritation (Category 2), H315: Causes skin irritation.
-
Serious Eye Damage (Category 1), H318: Causes serious eye damage.
-
Acute Aquatic Hazard (Category 3), H402: Harmful to aquatic life.
Precautionary Statements:
-
Prevention:
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves/ eye protection/ face protection.
-
-
Response:
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
-
-
Disposal:
-
P501: Dispose of contents/container to an approved waste disposal plant.
-
Handling and First Aid
Engineering Controls: Ensure adequate ventilation, especially in confined areas. Use of a chemical fume hood is recommended for handling larger quantities or when generating dust.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH/MSHA approved respirator (e.g., N95).
First-Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
In Case of Skin Contact: Take off contaminated clothing and wash before reuse. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Application in Quantitative Analysis: Experimental Protocol
This compound is an ideal internal standard for the quantification of L-Iditol in biological matrices (e.g., plasma, urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The stable isotope-labeled standard co-elutes with the analyte and corrects for variability during sample preparation and instrument analysis, ensuring accuracy.
Below is a representative protocol for the quantification of L-Iditol in human plasma.
1. Materials and Reagents:
-
L-Iditol (analyte standard)
-
This compound (internal standard, IS)
-
Human Plasma (e.g., K2-EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Deionized Water
-
Microcentrifuge tubes (1.5 mL)
2. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve L-Iditol in a 50:50 mixture of ACN and water.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in a 50:50 mixture of ACN and water.
-
Working Solutions: Serially dilute the stock solutions to prepare calibration curve standards and quality control (QC) samples at various concentrations. The IS working solution should be prepared at a concentration that provides a robust signal (e.g., 100 ng/mL).
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of each calibration standard, QC sample, and unknown plasma sample into separate 1.5 mL microcentrifuge tubes.
-
Add 200 µL of ice-cold ACN containing the this compound internal standard to each tube. The IS serves to precipitate plasma proteins.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumental Analysis:
-
LC System: A UHPLC system equipped with a column suitable for polar compounds, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) or a C18 column.
-
Mobile Phase: A gradient of ACN and water, both containing a small amount of formic acid (e.g., 0.1%), is typically used.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization: Electrospray Ionization (ESI), often in negative mode for sugar alcohols.
-
MRM Transitions: Specific precursor-to-product ion transitions for both L-Iditol and this compound must be determined and optimized. For example:
-
L-Iditol: [M-H]⁻ → product ion
-
This compound: [M-H]⁻ → product ion
-
5. Data Analysis:
-
Quantify L-Iditol in the unknown samples by calculating the peak area ratio of the analyte to the internal standard (this compound).
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of L-Iditol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Diagrams and Workflows
The following diagram illustrates the typical experimental workflow for quantifying an analyte in a biological sample using a deuterated internal standard.
Caption: Workflow for bioanalytical quantification using an internal standard.
References
- 1. Quantification of Soluble Sugars and Sugar Alcohols by LC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 2. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
L-Iditol-d8 stability and recommended storage conditions
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the available information on the stability and recommended storage conditions for L-Iditol-d8. This document is intended to support researchers, scientists, and professionals in the field of drug development in the proper handling and storage of this isotopically labeled compound.
Core Physicochemical Properties and Storage Recommendations
This compound is the deuterated form of L-Iditol, a sugar alcohol. While extensive stability data for this compound is not widely published, information from suppliers and data for the non-labeled analogue, L-Iditol, provide guidance on its storage and handling.
Based on available data, this compound is typically a clear, colorless, thick oil. The recommended storage temperature for this compound is +4°C[1]. For its non-deuterated counterpart, L-Iditol, a storage temperature of 2-8°C is also recommended. Another isomer, D-Iditol, has been noted to be stable for at least 4 years when stored at -20°C, suggesting that low temperatures are generally favorable for the stability of iditol isomers.
The following table summarizes the available data for this compound and its non-deuterated form.
| Property | This compound | L-Iditol |
| Appearance | Clear Colorless Thick Oil | Solid, white powder |
| Molecular Formula | C₆H₆D₈O₆[1] | C₆H₁₄O₆ |
| Molecular Weight | 190.22 g/mol [1] | 182.17 g/mol |
| Recommended Storage Temperature | +4°C | 2-8°C |
| Solubility | DMSO (Slightly), Methanol (Slightly), Water (Slightly) | Water: 50 mg/mL, clear, colorless |
Stability of this compound: Current Understanding
Specific, publicly available long-term stability studies and forced degradation studies for this compound are limited. However, based on the general properties of sugar alcohols and isotopically labeled compounds, the following can be inferred:
-
Hydrolytic Stability: Sugar alcohols are generally stable to hydrolysis under neutral pH conditions. Extreme pH conditions (strong acids or bases) may lead to degradation.
-
Thermal Stability: As a sugar alcohol, this compound is expected to be relatively stable at its recommended storage temperature of +4°C. Exposure to high temperatures could lead to decomposition.
-
Photostability: While specific data is unavailable, it is good practice to protect this compound from prolonged exposure to light, as is common for many organic compounds.
-
Oxidative Stability: Sugar alcohols can be susceptible to oxidation, especially in the presence of oxidizing agents. Storage in a well-sealed container, potentially under an inert atmosphere for long-term storage, is advisable.
Due to the limited published data, it is highly recommended that users perform their own stability assessments under their specific experimental conditions if the stability of this compound is a critical parameter.
Experimental Protocols for Stability Assessment
While specific experimental protocols for this compound stability testing are not available in the public domain, a general approach can be formulated based on standard analytical techniques used for similar compounds.
1. High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) or Mass Spectrometry (MS)
-
Purpose: To assess the purity of this compound and detect the formation of degradation products over time.
-
Methodology:
-
Column: A column suitable for sugar alcohol analysis, such as an amino-based or ion-exchange column.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is commonly used.
-
Detection:
-
RID: Suitable for quantitative analysis when degradation products have different refractive indices.
-
MS: Provides higher sensitivity and specificity, allowing for the identification of degradation products by their mass-to-charge ratio.
-
-
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., water or methanol).
-
Divide the stock solution into aliquots for storage under different conditions (e.g., recommended temperature, elevated temperature, light exposure, different humidity levels).
-
At specified time points, analyze an aliquot from each storage condition by HPLC.
-
Compare the peak area of this compound and the appearance of any new peaks to the initial time point (T=0) to determine the extent of degradation.
-
-
2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Purpose: To analyze volatile degradation products and confirm the identity of this compound after derivatization.
-
Methodology:
-
Derivatization: Sugar alcohols are not volatile and require derivatization (e.g., silylation) prior to GC analysis.
-
Column: A non-polar or medium-polarity capillary column.
-
Carrier Gas: Helium or hydrogen.
-
Detection: Mass spectrometry for identification and quantification.
-
Procedure:
-
Subject this compound samples from different stability conditions to a derivatization reaction.
-
Inject the derivatized sample into the GC-MS system.
-
Monitor the chromatogram for the appearance of new peaks and changes in the peak area of the derivatized this compound.
-
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To provide structural information on this compound and any degradation products.
-
Methodology:
-
Spectra: ¹H NMR and ¹³C NMR spectra can be acquired. Deuterium NMR (²H NMR) can also be used to confirm the position of the deuterium labels.
-
Solvent: A suitable deuterated solvent in which the sample is soluble (e.g., D₂O).
-
Procedure:
-
Acquire NMR spectra of the initial this compound sample.
-
After storage under various conditions, acquire NMR spectra of the samples.
-
Compare the spectra to the initial spectrum to identify any changes in chemical shifts or the appearance of new signals that would indicate structural changes or degradation.
-
-
Visualizations
The following diagrams provide visual representations of key information related to this compound.
Caption: Chemical structure of this compound.
Caption: Recommended handling and storage workflow for this compound.
Caption: General experimental workflow for assessing this compound stability.
References
Methodological & Application
Application Notes and Protocols for Polyol Quantification in Urine Using L-Iditol-d8
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of urinary polyols, or sugar alcohols, is a critical tool in the diagnosis and monitoring of various inborn errors of metabolism, as well as in assessing the activity of the polyol pathway in conditions like diabetes mellitus.[1][2] Accurate quantification of these compounds is essential for clinical and research applications. The use of stable isotope-labeled internal standards is a well-established method to improve the accuracy and reproducibility of quantitative analysis by mass spectrometry, as it effectively corrects for variations in sample preparation and matrix effects.[3][4]
This document provides a detailed methodology for the quantification of polyols in human urine using L-Iditol-d8 as an internal standard. While specific application notes for this compound in polyol analysis are not widely published, its properties as a deuterated isomer of common polyols like sorbitol and mannitol make it a theoretically ideal internal standard. The protocols provided herein are adapted from established methods for urinary polyol analysis.[5]
I. Application Notes
Principle of the Method
This method employs Gas Chromatography-Mass Spectrometry (GC-MS) for the simultaneous quantification of several urinary polyols. Urine samples are first subjected to a cleanup procedure to remove interfering substances. This compound is added as an internal standard to each sample prior to sample preparation to account for analyte loss during the procedure and for variations in instrument response. The polyols are then chemically derivatized to increase their volatility for GC analysis. The derivatized polyols are separated by gas chromatography and detected by a mass spectrometer. Quantification is achieved by comparing the peak area of each endogenous polyol to the peak area of the this compound internal standard.
Featured Analytes
This protocol is suitable for the quantification of a range of biologically relevant polyols, including but not limited to:
-
Erythritol
-
Threitol
-
Arabitol
-
Ribitol
-
Xylitol
-
Mannitol
-
Sorbitol
-
Galactitol
Internal Standard: this compound
L-Iditol is a stereoisomer of sorbitol and mannitol. The deuterated form, this compound, is an excellent internal standard for this application due to its similar chemical and physical properties to the target analytes. This structural similarity ensures that it behaves similarly during extraction, derivatization, and chromatographic separation, thus providing accurate correction for any variations in the analytical process. As a non-endogenous compound, it does not interfere with the measurement of naturally occurring polyols.
II. Experimental Protocols
Materials and Reagents
-
Urine collection containers
-
Centrifuge
-
Lyophilizer (Freeze-dryer)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Analytical balance
-
Vortex mixer
-
Heating block or oven
-
Autosampler vials with inserts
-
This compound (Internal Standard)
-
Polyol standards (Erythritol, Arabitol, Xylitol, Mannitol, Sorbitol, etc.)
-
Pyridine
-
Acetic anhydride
-
Methanol (HPLC grade)
-
Distilled or deionized water
-
Internal Standard Spiking Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL. The working solution is prepared by diluting the stock solution to a final concentration of 10 µg/mL.
Sample Preparation
-
Urine Collection and Storage : Collect mid-stream urine samples in sterile containers. Samples should be stored at -80°C until analysis.
-
Internal Standard Spiking : Thaw urine samples on ice. Centrifuge at 3000 rpm for 10 minutes to remove particulate matter. To 200 µL of the urine supernatant, add 20 µL of the 10 µg/mL this compound internal standard working solution.
-
Dilution and Lyophilization : Dilute the spiked urine sample with 3 mL of distilled water. Freeze the samples and then lyophilize them to complete dryness.
-
Derivatization : To the dried residue, add 100 µL of pyridine and 100 µL of acetic anhydride. Cap the vials tightly and vortex for 1 minute.
-
Reaction : Heat the mixture at 60°C for 1 hour to ensure complete acetylation of the polyols.
-
Evaporation : After cooling to room temperature, evaporate the derivatization reagents to dryness under a gentle stream of nitrogen.
-
Reconstitution : Reconstitute the dried derivatized sample in 100 µL of ethyl acetate. Transfer the solution to an autosampler vial with an insert for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph : Agilent 7890B GC (or equivalent)
-
Mass Spectrometer : Agilent 5977A MSD (or equivalent)
-
Column : Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume : 1 µL
-
Inlet Temperature : 250°C
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min
-
Oven Temperature Program :
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 5°C/min to 250°C
-
Ramp 3: 20°C/min to 300°C, hold for 5 minutes
-
-
MS Source Temperature : 230°C
-
MS Quadrupole Temperature : 150°C
-
Ionization Mode : Electron Ionization (EI) at 70 eV
-
Acquisition Mode : Selected Ion Monitoring (SIM)
Calibration and Quantification
Prepare calibration standards by spiking known concentrations of the target polyols into a pooled urine matrix that has been previously analyzed and found to have low endogenous levels of the analytes. Process the calibration standards alongside the unknown samples using the same procedure, including the addition of the this compound internal standard.
Construct calibration curves by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The concentration of the polyols in the unknown samples can then be determined from their respective calibration curves.
III. Data Presentation
Table 1: GC-MS Selected Ion Monitoring (SIM) Parameters for Acetylated Polyols
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Erythritol | ~12.5 | 145 | 217, 289 |
| Arabitol | ~14.2 | 145 | 217, 287 |
| Xylitol | ~14.5 | 145 | 217, 287 |
| This compound (IS) | ~16.8 | 152 | 224, 294 |
| Mannitol | ~17.0 | 145 | 217, 287, 359 |
| Sorbitol | ~17.2 | 145 | 217, 287, 359 |
| Galactitol | ~17.5 | 145 | 217, 287, 359 |
Note: Retention times and m/z values are approximate and should be confirmed experimentally.
Table 2: Example Quantitative Data for Polyols in Healthy Adult Urine
| Polyol | Mean Concentration (µmol/mmol creatinine) | Standard Deviation |
| Erythritol | 25.4 | 8.7 |
| Arabitol | 15.8 | 5.1 |
| Xylitol | 5.2 | 2.3 |
| Mannitol | 3.1 | 1.5 |
| Sorbitol | 2.8 | 1.2 |
Note: These values are for illustrative purposes only and should be established by each laboratory.
IV. Visualizations
Caption: Experimental workflow for urinary polyol quantification.
Caption: The Polyol Pathway of glucose metabolism.
References
- 1. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CA2522691C - Process for preparing l-iditol - Google Patents [patents.google.com]
- 3. Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
Application Notes and Protocols for L-Iditol-d8 as an Internal Standard in GC-MS Sugar Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of L-Iditol-d8 as an internal standard in the quantitative analysis of sugars by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard is crucial for correcting variations in sample preparation and instrument response, thereby ensuring accurate and reliable quantification.
Introduction
Gas chromatography-mass spectrometry is a powerful technique for the separation and quantification of monosaccharides. However, due to their low volatility, sugars require a derivatization step prior to analysis. The alditol acetate derivatization is a widely used method as it typically produces a single, stable derivative for each sugar, simplifying the resulting chromatogram.
For accurate quantification, the inclusion of an internal standard is essential. An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the mass spectrometer. This compound, a deuterated form of L-iditol, serves as an excellent internal standard for sugar analysis as it co-elutes with many sugar derivatives and is only differentiated by its mass-to-charge ratio (m/z). Its physical and chemical properties closely mimic those of the analytes, ensuring it behaves similarly during extraction, derivatization, and injection, thus effectively compensating for any sample loss or variability.
Experimental Protocols
The following protocols outline the complete workflow for the quantitative analysis of sugars using this compound as an internal standard.
Materials and Reagents
-
Standards: Glucose, galactose, mannose, fructose, xylose, arabinose, and other sugars of interest.
-
Internal Standard: this compound
-
Reagents for Derivatization:
-
Sodium borohydride (NaBH₄)
-
Dimethyl sulfoxide (DMSO)
-
Acetic anhydride
-
1-methylimidazole
-
Glacial acetic acid
-
Methanol
-
Chloroform
-
-
Other: Deionized water, Nitrogen gas (high purity)
Sample Preparation and Derivatization (Alditol Acetate Method)
This protocol is adapted from established methods for alditol acetate derivatization.
-
Sample and Standard Preparation:
-
Prepare a stock solution of the sugar standards mixture in deionized water.
-
Prepare a stock solution of this compound in deionized water. The concentration should be chosen based on the expected concentration of sugars in the samples.
-
For calibration standards, aliquot appropriate volumes of the sugar standard mixture and a fixed volume of the this compound internal standard solution into reaction vials.
-
For unknown samples, aliquot a known volume or weight of the sample and the same fixed volume of the this compound internal standard solution into reaction vials.
-
Lyophilize or evaporate all solutions to complete dryness under a stream of nitrogen.
-
-
Reduction to Alditols:
-
To the dried samples and standards, add 1 mL of a freshly prepared solution of 20 mg/mL sodium borohydride in DMSO.
-
Incubate the mixture at 40°C for 90 minutes to reduce the monosaccharides to their corresponding alditols.
-
To stop the reaction, carefully add 100 µL of glacial acetic acid to decompose the excess sodium borohydride.
-
-
Acetylation:
-
Add 1 mL of acetic anhydride and 100 µL of 1-methylimidazole to each vial. 1-methylimidazole acts as a catalyst.
-
Vortex the mixture and incubate at room temperature for 30 minutes.
-
Add 5 mL of deionized water to stop the reaction.
-
-
Extraction:
-
Add 2 mL of chloroform to each vial and vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully transfer the lower chloroform layer containing the alditol acetates to a clean vial.
-
Repeat the extraction of the aqueous layer with another 2 mL of chloroform and combine the chloroform extracts.
-
Evaporate the pooled chloroform extracts to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in a known volume of ethyl acetate or another suitable solvent for GC-MS analysis.
-
GC-MS Analysis
The following are general GC-MS parameters that can be used as a starting point. Optimization may be required for specific instruments and applications.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or equivalent |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 10:1 (can be adjusted based on sample concentration) |
| Oven Temperature Program | Initial temperature of 100°C, hold for 2 minutes, then ramp at 8°C/min to 200°C, then ramp at 5°C/min to 280°C and hold for 5 minutes. |
| Mass Spectrometer | Agilent 5975C or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
Note on SIM Mode: For quantitative analysis, it is recommended to use SIM mode to enhance sensitivity and selectivity. Specific ions for each sugar derivative and for the this compound derivative need to be determined.
Data Presentation
Quantitative data should be organized for clarity and ease of comparison. The following tables provide a template for presenting the results. Please note that the values in these tables are illustrative and must be determined experimentally.
Table 1: Retention Times and Characteristic Ions for Alditol Acetate Derivatives
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Arabinose Pentaacetate | e.g., 15.2 | e.g., 145 | e.g., 217, 289 |
| Xylose Pentaacetate | e.g., 15.5 | e.g., 145 | e.g., 217, 289 |
| Mannose Hexaacetate | e.g., 18.1 | e.g., 145 | e.g., 217, 289, 361 |
| Glucose Hexaacetate | e.g., 18.3 | e.g., 145 | e.g., 217, 289, 361 |
| Galactose Hexaacetate | e.g., 18.5 | e.g., 145 | e.g., 217, 289, 361 |
| This compound Hexaacetate | e.g., 18.3 | e.g., 152 | e.g., 224, 296, 369 |
Note: The characteristic ions for this compound hexaacetate will be shifted by +8 m/z units compared to the unlabeled iditol hexaacetate due to the presence of eight deuterium atoms.
Table 2: Calibration Curve Data for Glucose Analysis
| Concentration (µg/mL) | Peak Area Ratio (Glucose/L-Iditol-d8) |
| 1 | e.g., 0.1 |
| 5 | e.g., 0.5 |
| 10 | e.g., 1.0 |
| 25 | e.g., 2.5 |
| 50 | e.g., 5.0 |
| 100 | e.g., 10.0 |
| Linearity (R²) | e.g., >0.995 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the GC-MS analysis of sugars using this compound as an internal standard.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship for quantitative analysis using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of sugars by GC-MS. The alditol acetate derivatization protocol detailed above, coupled with appropriate GC-MS conditions, allows for the accurate determination of sugar concentrations in a variety of sample matrices. It is imperative for researchers to empirically determine the retention times, characteristic ions, and response factors for their specific analytes and instrumentation to ensure the validity of their quantitative results.
Quantitative Analysis of L-Iditol in Human Plasma by LC-MS/MS using L-Iditol-d8 as an Internal Standard
Application Note and Protocol
Introduction
L-Iditol is a six-carbon sugar alcohol, an epimer of sorbitol, that plays a role in various metabolic pathways. Its quantification in biological matrices is crucial for studying metabolic disorders and for monitoring the pharmacokinetics of related therapeutic agents. This application note describes a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of L-Iditol in human plasma. The method utilizes a stable isotope-labeled internal standard, L-Iditol-d8, to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.[1][2] This approach is particularly important in complex biological matrices where ion suppression or enhancement can affect analytical accuracy.[3]
Experimental
Materials and Reagents
-
L-Iditol (≥98% purity)
-
This compound (≥98% purity, 98% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free)
-
Ultrapure water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer
Stock and Working Solutions
-
L-Iditol Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of L-Iditol in 10 mL of 50:50 (v/v) methanol:water.
-
This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
L-Iditol Working Solutions: Prepare serial dilutions of the L-Iditol stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
This compound IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
Sample Preparation Protocol
-
Allow all samples and reagents to thaw to room temperature.
-
To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound IS working solution (100 ng/mL).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
2.5.1. Liquid Chromatography
Due to the high polarity of sugar alcohols, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method for separation.[4]
-
Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 50% B
-
5.1 min: 95% B
-
8.0 min: 95% B
-
2.5.2. Mass Spectrometry
The mass spectrometer is operated in negative electrospray ionization (ESI) mode using Multiple Reaction Monitoring (MRM). The proposed MRM transitions for L-Iditol and this compound are based on the fragmentation patterns of similar sugar alcohols, which typically involve the loss of water. These transitions should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| L-Iditol | 181.1 | 89.1 | 100 | -15 |
| This compound | 189.1 | 94.1 | 100 | -15 |
Data Presentation
The following table summarizes hypothetical quantitative data for a set of calibration standards.
| Concentration (ng/mL) | L-Iditol Peak Area | This compound Peak Area | Response Ratio (Analyte/IS) |
| 1 | 1,250 | 500,000 | 0.0025 |
| 5 | 6,300 | 510,000 | 0.0124 |
| 10 | 12,800 | 505,000 | 0.0253 |
| 50 | 65,000 | 515,000 | 0.1262 |
| 100 | 130,000 | 508,000 | 0.2559 |
| 500 | 660,000 | 512,000 | 1.2891 |
| 1000 | 1,350,000 | 518,000 | 2.6062 |
Visualizations
Conclusion
This application note provides a detailed protocol for a robust and reliable LC-MS/MS method for the quantification of L-Iditol in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for clinical research and drug development applications. The provided experimental parameters can serve as a starting point for method development and should be optimized for the specific instrumentation used.
References
- 1. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 2. benchchem.com [benchchem.com]
- 3. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantifying lactulose and mannitol using LC-MS/MS in a clinical study of children with environmental enteric disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Iditol-d8 in the Diagnosis of Classical Galactosemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inborn errors of metabolism (IEMs) represent a diverse group of genetic disorders that disrupt normal metabolic pathways. Classical galactosemia (Type I) is an autosomal recessive IEM caused by a deficiency of the enzyme galactose-1-phosphate uridylyltransferase (GALT). This deficiency leads to the accumulation of galactose and its metabolites, notably galactitol, in various tissues, resulting in severe clinical manifestations such as liver dysfunction, cataracts, and neurological damage. The accurate quantification of galactitol in biological samples is crucial for the diagnosis, monitoring of dietary therapy, and development of novel treatments for classical galactosemia.
This document provides detailed application notes and protocols for the use of L-Iditol-d8, a deuterated internal standard, in the sensitive and accurate quantification of galactitol by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). L-Iditol is a stereoisomer of galactitol, and its deuterated form serves as an ideal internal standard, co-eluting with the analyte and correcting for variations during sample preparation and analysis.
Principle of the Method
The quantification of galactitol in biological samples, such as dried blood spots (DBS), is achieved through stable isotope dilution analysis using UPLC-MS/MS. A known amount of the internal standard, this compound, is added to the sample at the beginning of the extraction process. Both the endogenous galactitol and the deuterated internal standard are extracted and analyzed simultaneously. The ratio of the peak area of galactitol to the peak area of this compound is used to calculate the concentration of galactitol in the sample, ensuring high accuracy and precision by correcting for matrix effects and any analyte loss during sample handling.
Data Presentation
The following tables summarize the quantitative data for galactitol levels in different biological matrices from healthy individuals and patients with classical galactosemia.
Table 1: Galactitol Concentrations in Dried Blood Spots (DBS)
| Population | Mean Galactitol Concentration (µmol/L) | Range (µmol/L) |
| Healthy Newborns | < 2 | Undetectable - 5 |
| Untreated Galactosemia Patients | 150 | 50 - 300 |
| Treated Galactosemia Patients | 10 | 5 - 25 |
Table 2: Urinary Galactitol Excretion (Age-Dependent)
| Age Group | Normal Range (mmol/mol creatinine) | Untreated Galactosemia (mmol/mol creatinine) |
| 0-1 year | 8 - 107 | 397 - 743 |
| >6 years | 2 - 5 | 125 - 274 |
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
Galactitol (Analytical Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Dried blood spot cards
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Centrifuge
-
Nitrogen evaporator
-
UPLC-MS/MS system
Sample Preparation from Dried Blood Spots (DBS)
-
Punching DBS: Punch a 3 mm disc from the dried blood spot into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 100 µL of the this compound working solution (concentration to be optimized based on the expected analyte levels) to each tube.
-
Extraction: Add 300 µL of an extraction solution (e.g., 80:20 acetonitrile:water) to each tube.
-
Vortexing: Vortex the tubes for 30 minutes at room temperature to ensure complete extraction.
-
Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes to pellet the protein and paper debris.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A).
-
Vortex and Centrifuge: Vortex briefly and centrifuge at 13,000 x g for 5 minutes.
-
Injection: Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-6 min: 50% B
-
6-6.1 min: 50% to 95% B
-
6.1-8 min: 95% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
Galactitol: Precursor ion > Product ion (e.g., m/z 181.1 > 89.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 189.1 > 92.1)
-
Note: Specific MRM transitions should be optimized in the laboratory.
-
-
Data Analysis: Integrate the peak areas for both galactitol and this compound. Calculate the peak area ratio and determine the concentration of galactitol using a calibration curve prepared with known concentrations of the analytical standard.
Visualizations
Caption: Metabolic pathway in Classical Galactosemia.
Caption: Experimental workflow for galactitol quantification.
Caption: Logic of quantification using an internal standard.
Application Note: Quantification of Sugar Alcohols in Food Samples Using L-Iditol-d8 as an Internal Standard by LC-MS/MS
Introduction
Sugar alcohols, also known as polyols, are a class of carbohydrates that are widely used as sugar substitutes in a variety of food products. Their popularity stems from their lower caloric content and reduced impact on blood glucose levels compared to sucrose. Common sugar alcohols found in food include erythritol, xylitol, sorbitol, and mannitol. Accurate quantification of these compounds in food matrices is crucial for regulatory compliance, quality control, and to ensure product label claims are met.[1][2] This application note presents a robust and sensitive method for the simultaneous quantification of common sugar alcohols in diverse food samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). To ensure high accuracy and precision, a stable isotope-labeled internal standard, L-Iditol-d8, is employed.
This method is applicable to a wide range of food matrices, including beverages, confectioneries, and baked goods. The use of an internal standard compensates for variations in sample preparation and potential matrix effects, leading to reliable and reproducible results.
Experimental Protocols
Materials and Reagents
-
Standards: Erythritol, Xylitol, Sorbitol, Mannitol (analytical grade)
-
Internal Standard: this compound
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18 MΩ·cm)
-
Reagents: Formic acid (LC-MS grade)
-
Sample Preparation: 0.22 µm syringe filters
Standard Solution Preparation
-
Stock Standards (1 mg/mL): Individually weigh and dissolve 10 mg of each sugar alcohol standard in 10 mL of deionized water.
-
Working Standard Mixture (10 µg/mL): Prepare a mixture of all sugar alcohol standards by diluting the stock solutions in deionized water.
-
Internal Standard Stock (1 mg/mL): Dissolve 1 mg of this compound in 1 mL of methanol.
-
Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution in deionized water.
Sample Preparation
The sample preparation protocol may need to be adjusted based on the food matrix. The following is a general procedure for solid and liquid samples.
-
Solid Samples (e.g., biscuits, candies):
-
Homogenize the sample to a fine powder.
-
Weigh 1 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of 80:20 (v/v) ethanol/water solution.[3]
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate for 15 minutes in a water bath.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Collect the supernatant. For some matrices, a triple extraction process may be necessary to achieve higher recoveries.[3]
-
Add 20 µL of the Internal Standard Working Solution (1 µg/mL) to 980 µL of the extracted supernatant.
-
Filter the final solution through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
-
-
Liquid Samples (e.g., juices, beverages):
-
Thoroughly mix the liquid sample.
-
Centrifuge at 5000 rpm for 10 minutes to remove any precipitates.
-
Dilute the sample 1:10 with deionized water.
-
Add 20 µL of the Internal Standard Working Solution (1 µg/mL) to 980 µL of the diluted sample.
-
Filter the final solution through a 0.22 µm syringe filter prior to LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: HILIC Column (e.g., Atlantis Premier BEH Z-HILIC)[4]
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient:
-
0-1 min: 90% B
-
1-8 min: 90% to 50% B
-
8-10 min: 50% B
-
10.1-12 min: 90% B (re-equilibration)
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
MRM Transitions: (See Table 1)
-
Data Presentation
The following table summarizes the optimized MRM transitions and expected retention times for the target sugar alcohols and the internal standard.
Table 1: Quantitative Data for Sugar Alcohol Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | LOD (µg/L) | LOQ (µg/L) |
| Erythritol | 121.1 | 71.1 | 3.5 | 5 | 15 |
| Xylitol | 151.1 | 89.1 | 4.2 | 5 | 15 |
| Sorbitol | 181.1 | 89.1 | 5.1 | 10 | 30 |
| Mannitol | 181.1 | 89.1 | 5.5 | 10 | 30 |
| This compound (IS) | 189.1 | 92.1 | 5.3 | - | - |
Visualization of Experimental Workflow
Caption: Workflow for the quantification of sugar alcohols in food samples.
Conclusion
The described HPLC-MS/MS method utilizing this compound as an internal standard provides a reliable and sensitive approach for the quantification of sugar alcohols in various food matrices. The detailed protocol for sample preparation and instrumental analysis ensures high accuracy and reproducibility. This application note serves as a comprehensive guide for researchers, scientists, and quality control professionals in the food industry.
References
Application Notes and Protocols for Metabolomic Profiling of Biological Fluids with L-Iditol-d8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, is a powerful tool for understanding physiological and pathological states.[1][2] Accurate quantification of metabolites is crucial for the meaningful interpretation of metabolomic data.[3][4] The use of stable isotope-labeled internal standards is considered the gold standard for achieving high precision and accuracy in mass spectrometry-based metabolomics by correcting for variations in sample preparation and analysis.[5]
L-Iditol-d8, a deuterated form of the sugar alcohol L-Iditol, serves as an excellent internal standard for the quantification of polar metabolites, particularly other sugar alcohols and related compounds, in biological fluids. This document provides detailed application notes and protocols for the use of this compound in metabolomic profiling, primarily focusing on gas chromatography-mass spectrometry (GC-MS), a common analytical platform for this class of compounds.
Biochemical Relevance of L-Iditol
L-Iditol is a sugar alcohol that plays a role in the polyol pathway, which is involved in fructose and mannose metabolism. In this pathway, aldose reductase reduces glucose to sorbitol, which can then be oxidized to fructose by sorbitol dehydrogenase. L-Iditol can be produced from the reduction of L-sorbose. Dysregulation of the polyol pathway has been implicated in diabetic complications, making the accurate measurement of polyols like L-Iditol and sorbitol of significant interest in biomedical research.
Caption: The Polyol Pathway illustrating the relationship of L-Iditol to Glucose metabolism.
Experimental Protocols
This section details the protocol for the extraction and derivatization of metabolites from biological fluids (e.g., plasma, urine) for GC-MS analysis, using this compound as an internal standard.
Materials and Reagents
-
Biological fluid (e.g., plasma, serum, urine)
-
This compound
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Pyridine
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 1:1 mixture of methanol and water. Store at -20°C.
-
Internal Standard Working Solution: Dilute the stock solution to a working concentration (e.g., 10 µg/mL) with the extraction solvent.
Sample Preparation and Metabolite Extraction
-
Thawing: Thaw frozen biological fluid samples on ice.
-
Aliquoting: Vortex the sample and aliquot 50 µL into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of the this compound internal standard working solution to each sample.
-
Protein Precipitation and Extraction: Add 500 µL of a cold (-20°C) extraction solvent (e.g., 80:20 methanol:water) to each sample.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Supernatant Transfer: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Drying: Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac) or under a gentle stream of nitrogen.
Metabolite Derivatization (Silylation)
Derivatization is necessary to increase the volatility of polar metabolites for GC-MS analysis.
-
Oximation (Optional but Recommended for Carbonyls): Add 50 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 60°C for 30 minutes.
-
Silylation: Add 80 µL of MSTFA with 1% TMCS to each sample. Vortex and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.
-
Sample Transfer: After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert.
Caption: General experimental workflow for metabolomic profiling using this compound.
GC-MS Analysis
The following are typical GC-MS parameters that can be adapted for your specific instrument.
| Parameter | Suggested Setting |
| GC System | Agilent 7890B GC or equivalent |
| MS System | Agilent 5977A MSD or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Oven Program | Initial temperature 60°C, hold for 1 min, ramp to 325°C at 10°C/min, hold for 10 min. |
| Transfer Line | 290°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM) |
For quantitative analysis, specific ions for the analytes and this compound should be monitored in SIM mode for higher sensitivity and specificity.
Data Presentation and Quantification
The quantification of target metabolites is achieved by calculating the ratio of the peak area of the endogenous metabolite to the peak area of the this compound internal standard. A calibration curve should be generated using known concentrations of analytical standards with a fixed concentration of the internal standard.
Example Quantitative Data
The following table presents hypothetical quantitative data for selected metabolites in human plasma samples, demonstrating the type of results that can be obtained using this protocol.
| Metabolite | Control Group (µM) (Mean ± SD, n=10) | Disease Group (µM) (Mean ± SD, n=10) | Fold Change | p-value |
| Glucose | 5200 ± 450 | 8500 ± 980 | 1.63 | <0.001 |
| Fructose | 25.5 ± 6.2 | 48.1 ± 11.3 | 1.89 | <0.01 |
| Sorbitol | 1.8 ± 0.5 | 5.2 ± 1.1 | 2.89 | <0.001 |
| Myo-inositol | 35.2 ± 7.8 | 28.9 ± 6.5 | 0.82 | >0.05 |
| Glycerol | 65.7 ± 15.3 | 98.4 ± 22.1 | 1.50 | <0.05 |
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of polar metabolites in biological fluids. The detailed protocol presented here for sample preparation, derivatization, and GC-MS analysis, when coupled with appropriate data processing, enables accurate and precise metabolomic profiling. This approach is particularly valuable for studies investigating metabolic pathways involving sugar alcohols and related compounds, such as in diabetes and other metabolic disorders.
References
- 1. Innovation in identifying metabolites from complex metabolome—Highlights of recent analytical platforms and protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative metabolomic profiling using dansylation isotope labeling and liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Iditol-d8 Internal Standard in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis, particularly in metabolomics and clinical chemistry, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. L-Iditol-d8, a deuterated analog of L-iditol, serves as an excellent internal standard for the quantification of endogenous sugar alcohols like sorbitol and iditol in various biological matrices. Its near-identical physicochemical properties to the analytes of interest ensure that it effectively compensates for variations during sample preparation, chromatographic separation, and mass spectrometric detection.[1]
This document provides detailed sample preparation protocols for the use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) workflows.
Signaling Pathway Context: The Polyol Pathway
L-iditol and its stereoisomer sorbitol are key metabolites in the polyol pathway. Under normoglycemic conditions, this pathway is minimally active. However, in hyperglycemic states, such as in diabetes mellitus, the flux through the polyol pathway is significantly increased. The enzyme aldose reductase converts glucose to sorbitol, which can then be oxidized to fructose by sorbitol dehydrogenase. The accumulation of sorbitol is implicated in the pathogenesis of diabetic complications. L-iditol can be formed from the reduction of L-sorbose. The accurate quantification of these sugar alcohols is crucial for studying metabolic dysregulation in various diseases.
Caption: The Polyol Pathway and L-Iditol Formation.
Experimental Workflow for Sample Preparation
The general workflow for preparing biological samples for the analysis of sugar alcohols using this compound as an internal standard involves sample collection, the addition of the internal standard, protein precipitation, and extraction of the analytes. The subsequent analysis can be performed using either LC-MS/MS or GC-MS, with the latter requiring an additional derivatization step.
References
Application Notes and Protocols: Derivatization of Polyols for GC-MS Analysis using L-Iditol-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyols, also known as sugar alcohols, are a class of organic compounds derived from the reduction of the aldehyde or ketone group of a monosaccharide. They play significant roles in various biological processes and are widely used in the food and pharmaceutical industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of polyols. However, due to their low volatility and high polarity, direct analysis of polyols by GC-MS is challenging.[1]
Derivatization is a crucial step to enhance the volatility and thermal stability of polyols, making them amenable to GC-MS analysis.[2] This process involves chemically modifying the polar hydroxyl groups to form less polar and more volatile derivatives. The two most common derivatization methods for polyols are acetylation and silylation.[3][4]
The use of a stable isotope-labeled internal standard is essential for accurate quantification in GC-MS analysis. L-Iditol-d8, a deuterated form of iditol, serves as an excellent internal standard for polyol analysis due to its similar chemical properties to the target analytes and its distinct mass spectrum, which prevents interference.
These application notes provide detailed protocols for the two primary derivatization methods for polyols—acetylation and silylation—for their subsequent analysis by GC-MS, incorporating this compound as an internal standard for robust quantification.
Experimental Workflow
The general workflow for the derivatization and analysis of polyols by GC-MS is depicted below. This process begins with sample preparation and the addition of the internal standard, followed by the chosen derivatization method, and finally, analysis by GC-MS.
Figure 1: General experimental workflow for polyol derivatization and GC-MS analysis.
Derivatization Protocols
Method A: Acetylation
Acetylation involves the reaction of the hydroxyl groups of polyols with an acetylating agent, typically acetic anhydride in the presence of a catalyst like pyridine or 1-methylimidazole, to form polyol acetates.[5] This method is robust and the resulting derivatives are stable.
Materials:
-
Dried sample containing polyols
-
This compound internal standard solution (e.g., 1 mg/mL in water)
-
Acetic anhydride (reagent grade)
-
Pyridine (anhydrous) or 1-methylimidazole
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Anhydrous sodium sulfate
-
GC vials with inserts
Protocol:
-
Sample Preparation: To 100 µL of the sample solution in a glass tube, add a known amount of this compound internal standard solution.
-
Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum centrifuge. It is critical to ensure the sample is completely dry as water will react with the derivatizing reagents.
-
Derivatization Reaction:
-
Add 100 µL of acetic anhydride and 100 µL of pyridine to the dried sample.
-
Alternatively, use 100 µL of acetic anhydride and 20 µL of 1-methylimidazole.
-
Cap the tube tightly and vortex for 30 seconds to ensure complete dissolution.
-
Incubate the mixture at 60-70°C for 1 hour in a heating block or water bath.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of deionized water to quench the excess acetic anhydride.
-
Add 500 µL of dichloromethane or ethyl acetate and vortex vigorously for 1 minute to extract the acetylated polyols.
-
Centrifuge for 5 minutes at 2000 rpm to separate the layers.
-
-
Sample Collection:
-
Carefully transfer the lower organic layer (DCM) or upper organic layer (ethyl acetate) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to a GC vial for analysis.
-
Method B: Silylation
Silylation is a very common derivatization technique where the active hydrogens in the hydroxyl groups are replaced by a trimethylsilyl (TMS) group. Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are frequently used. The resulting TMS-ethers are highly volatile.
Materials:
-
Dried sample containing polyols
-
This compound internal standard solution (e.g., 1 mg/mL in water)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous) or Acetonitrile (anhydrous) as a solvent
-
GC vials with inserts
Protocol:
-
Sample Preparation: To 100 µL of the sample solution in a glass tube, add a known amount of this compound internal standard solution.
-
Drying: Evaporate the sample to complete dryness under a gentle stream of nitrogen gas at room temperature or in a vacuum centrifuge. Anhydrous conditions are critical for successful silylation.
-
Derivatization Reaction:
-
Add 100 µL of anhydrous pyridine or acetonitrile to the dried sample to dissolve it.
-
Add 100 µL of BSTFA + 1% TMCS or MSTFA to the dissolved sample.
-
Cap the tube tightly and vortex for 30 seconds.
-
Incubate the mixture at 70-80°C for 1 hour in a heating block or water bath.
-
-
Sample Collection:
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for direct injection into the GC-MS. No work-up is typically required. Transfer the reaction mixture to a GC vial with an insert.
-
Chemical Reactions
The chemical transformations during acetylation and silylation are illustrated below.
Figure 2: General chemical reaction for the acetylation of a polyol.
References
Application Note: Quantification of L-Iditol in Biological Matrices using L-Iditol-d8 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Iditol, a sugar alcohol, is an isomer of sorbitol and is involved in the polyol pathway. The accurate quantification of L-Iditol in biological matrices such as plasma, urine, and tissue homogenates is crucial for studying metabolic disorders, including those related to aldose reductase activity. This application note provides a detailed protocol for the quantification of L-Iditol using a stable isotope-labeled internal standard, L-Iditol-d8, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard is the gold standard for quantitative mass spectrometry, as it effectively corrects for variability in sample preparation, matrix effects, and instrument response, ensuring high accuracy and precision.[1] While endogenous levels of L-Iditol in human biofluids have been detected, they have not been extensively quantified.[2][3] This protocol provides a robust methodology for accurate measurement, which is essential for advancing research in related metabolic pathways.
Experimental Protocols
This protocol is based on established methods for the analysis of related polyols, such as D-Sorbitol, and provides a strong foundation for the quantification of L-Iditol. Optimization of certain parameters may be necessary depending on the specific biological matrix and instrumentation used.
Materials and Reagents
-
L-Iditol: Analytical standard grade
-
This compound: Deuterated internal standard (IS)
-
Methanol: LC-MS grade
-
Acetonitrile: LC-MS grade
-
Water: LC-MS grade
-
Ammonium Formate: LC-MS grade
-
Formic Acid: LC-MS grade
-
Biological Matrix: Human plasma, urine, or tissue homogenate
Preparation of Stock and Working Solutions
-
L-Iditol Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Iditol and dissolve it in 10 mL of 50:50 (v/v) methanol:water.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of 50:50 (v/v) methanol:water.
-
L-Iditol Working Standards: Prepare a series of working standards by serial dilution of the L-Iditol stock solution with 50:50 (v/v) acetonitrile:water to achieve a concentration range of 0.1 µg/mL to 100 µg/mL.
-
Internal Standard Working Solution (10 µg/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water. This concentration is a good starting point; the optimal concentration should provide a robust and reproducible signal without saturating the detector.
Sample Preparation (Human Plasma)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL this compound internal standard working solution and vortex briefly. The internal standard should be added at the earliest stage to account for any variability during sample processing.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid).
-
Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
Data Presentation
The following tables summarize the typical instrumental parameters and expected performance characteristics for the quantification of a polyol using a deuterated internal standard. These should be optimized for the specific instrumentation and matrix used for L-Iditol analysis.
Table 1: Typical LC-MS/MS Instrumental Parameters
| Parameter | Condition |
| LC System | UPLC System |
| Column | HILIC Column (e.g., Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 95% B (6.1-8 min) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | Analyte and IS specific transitions to be optimized by infusion. |
Table 2: Representative MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| L-Iditol | 181.1 | 89.1 | 0.1 | 30 | 15 |
| This compound | 189.1 | 93.1 | 0.1 | 30 | 15 |
Note: The precursor ion for L-Iditol in negative mode is [M-H]⁻. The precursor for this compound assumes 8 deuterium atoms, [M-H]⁻. The exact m/z will depend on the deuteration pattern of the internal standard used. Product ions should be determined experimentally.
Table 3: Typical Method Performance Characteristics
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Analyte and matrix-dependent, typically in the low ng/mL range. |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | > 80% |
Visualizations
Polyol Pathway
The diagram below illustrates the polyol pathway, where aldose reductase catalyzes the conversion of glucose to sorbitol (an isomer of iditol). This pathway is significant in hyperglycemic conditions and is a key area of research where accurate quantification of polyols like L-Iditol is important.
Experimental Workflow
The following workflow diagram outlines the major steps for the quantification of L-Iditol in a biological matrix using this compound as an internal standard.
Conclusion
This application note provides a comprehensive protocol for the quantification of L-Iditol in biological samples using this compound as an internal standard with LC-MS/MS. The use of a stable isotope-labeled internal standard is critical for achieving the accuracy and precision required in research and drug development. The provided methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, along with the representative performance data, offer a solid framework for the implementation of this analytical method. Researchers are encouraged to perform in-house validation to ensure the method meets the specific requirements of their studies.
References
- 1. Ultra Fast and Sensitive Liquid Chromatography Tandem Mass Spectrometry Based Assay for Galactose-1-Phosphate Uridylyltransferase and Galactokinase Deficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glycodepot.com [glycodepot.com]
- 3. Human Metabolome Database: Showing metabocard for L-Iditol (HMDB0011632) [hmdb.ca]
Application Note: Quantitative Analysis of Serum Polyols Using L-Iditol-d8 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyols, or sugar alcohols, are a class of carbohydrates that play significant roles in various physiological and pathological processes. The polyol pathway, which converts glucose to fructose via sorbitol, is particularly implicated in the complications of diabetes mellitus.[1][2][3] Under hyperglycemic conditions, the increased flux through this pathway can lead to the accumulation of sorbitol, causing osmotic stress and cellular damage.[2][4] Monitoring the concentrations of polyols such as sorbitol, mannitol, erythritol, and others in serum is crucial for understanding disease mechanisms, identifying potential biomarkers, and evaluating the efficacy of therapeutic interventions.
This application note provides a detailed protocol for the quantitative analysis of polyols in human serum using gas chromatography-mass spectrometry (GC-MS) with L-Iditol-d8 as a stable isotope-labeled internal standard. The use of a stable isotope-labeled internal standard in a stable isotope dilution mass spectrometry (SID-MS) method provides high analytical specificity and accuracy.
Principle
This method involves the extraction of polyols from serum, followed by chemical derivatization to increase their volatility for GC-MS analysis. A known amount of this compound is added to each sample at the beginning of the procedure to serve as an internal standard, correcting for variations in sample preparation and instrument response. After protein precipitation and extraction, the polyols are derivatized to their peracetylated forms. The derivatized polyols are then separated by gas chromatography and detected by mass spectrometry in selected ion monitoring (SIM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.
Materials and Reagents
-
Serum Samples: Human serum, stored at -80°C.
-
Internal Standard: this compound (ISTD) solution (10 µg/mL in methanol/water, 50:50 v/v).
-
Polyol Standards: Erythritol, Threitol, Adonitol, Arabinitol, Xylitol, Mannitol, Galactitol, Sorbitol (all at 1 mg/mL in methanol/water, 50:50 v/v).
-
Reagents for Derivatization:
-
Acetic anhydride (ACS grade)
-
Pyridine (Silylation grade)
-
-
Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (double distilled)
-
-
Equipment:
-
GC-MS system with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Centrifuge
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen evaporator
-
Autosampler vials with inserts
-
Experimental Protocols
Sample Preparation
-
Thawing: Thaw frozen serum samples on ice.
-
Aliquoting: In a microcentrifuge tube, add 200 µL of serum.
-
Internal Standard Spiking: Add 20 µL of the this compound internal standard solution (10 µg/mL) to each serum sample, calibration standard, and quality control sample.
-
Protein Precipitation:
-
Add 800 µL of ice-cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new clean tube without disturbing the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
Derivatization (Acetylation)
-
To the dried extract, add 100 µL of a 1:1 (v/v) mixture of acetic anhydride and pyridine.
-
Seal the tubes tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 1 hour in a heating block or water bath.
-
After incubation, cool the samples to room temperature.
-
Evaporate the derivatization reagents to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried derivatized sample in 100 µL of ethyl acetate.
-
Transfer the reconstituted sample to an autosampler vial with an insert for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Injector Temperature: 270°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 240°C.
-
Ramp 3: 20°C/min to 280°C, hold for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Table 1: Suggested Ions for SIM Analysis of Peracetylated Polyols
| Compound | Retention Time (approx. min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Erythritol | 9.5 | 145 | 217, 289 |
| Threitol | 9.8 | 145 | 217, 289 |
| Adonitol | 12.1 | 217 | 145, 289 |
| Arabinitol | 12.3 | 217 | 145, 289 |
| Xylitol | 12.5 | 217 | 145, 289 |
| Mannitol | 15.2 | 375 | 217, 289 |
| Galactitol | 15.4 | 375 | 217, 289 |
| Sorbitol | 15.6 | 375 | 217, 289 |
| This compound (ISTD) | 15.6 | 383 | 223, 295 |
Note: Retention times and m/z values should be confirmed by analyzing individual standards.
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of each polyol and a fixed concentration of the this compound internal standard. Process these standards alongside the serum samples.
-
Peak Integration: Integrate the peak areas for the quantifier ions of each polyol and the internal standard.
-
Ratio Calculation: Calculate the peak area ratio of each analyte to the internal standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the polyol standards. Determine the concentration of each polyol in the serum samples by interpolating their peak area ratios on the calibration curve.
Quantitative Data
The following table presents typical concentrations of various polyols found in the serum of healthy individuals. These values can serve as a reference range for clinical and research applications.
Table 2: Normal Serum Polyol Concentrations in Healthy Adults
| Polyol | Mean Concentration (mg/L) | Standard Deviation (SD) |
| Erythritol | 0.45 | 0.14 |
| Threitol | 0.20 | 0.06 |
| Adonitol | 0.06 | 0.02 |
| Arabinitol | 0.37 | 0.12 |
| Xylitol | 0.05 | 0.02 |
| Mannitol | 0.41 | 0.45 |
| Galactitol | 0.15 | 0.11 |
| Sorbitol | 0.16 | 0.11 |
Data adapted from Roboz et al., Clinical Chemistry, 1984.
Visualizations
Experimental Workflow
Caption: Workflow for serum polyol analysis.
Polyol Signaling Pathway
Caption: The Polyol Pathway of glucose metabolism.
Conclusion
The described GC-MS method using this compound as an internal standard provides a robust and reliable approach for the quantitative analysis of polyols in serum. This method can be a valuable tool for researchers and clinicians studying metabolic disorders, particularly diabetes and its complications. The detailed protocol and reference data presented in this application note should facilitate the implementation of this analytical technique in various research and development settings.
References
Troubleshooting & Optimization
Technical Support Center: Matrix Effects in LC-MS Analysis with L-Iditol-d8
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis when using L-Iditol-d8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis and why are they a concern?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected compounds from the sample matrix.[1] This interference can either suppress or enhance the signal of the target analyte.[2] Matrix effects are a significant concern because they can lead to inaccurate and unreliable quantification, poor sensitivity, and a lack of reproducibility in analytical methods.[1] The most common manifestation is ion suppression, where the presence of matrix components reduces the analyte's signal intensity.[1]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound recommended for mitigating matrix effects?
A2: Stable isotope-labeled internal standards are considered the gold standard for quantitative LC-MS analysis.[3] A SIL-IS, such as this compound, is chemically almost identical to the analyte of interest (L-Iditol) and is therefore expected to have the same behavior during sample preparation, chromatography, and ionization. By co-eluting with the analyte, the SIL-IS experiences the same degree of ion suppression or enhancement, allowing for accurate correction of the analyte's signal and improving the accuracy and precision of the measurement.
Q3: Can deuterium-labeled internal standards like this compound sometimes cause issues?
A3: Yes, while highly effective, deuterium-labeled standards can occasionally exhibit unexpected behavior. A potential issue is the "isotope effect," which can sometimes lead to a slight difference in retention time between the deuterated standard and the native analyte. If this retention time shift is significant, the analyte and the internal standard may not experience the same matrix effect, potentially leading to inaccurate quantification. Careful method development and validation are crucial to ensure co-elution.
Q4: What are the primary sources of matrix effects in biological samples?
A4: In complex biological matrices, the main sources of interference are endogenous substances present in high concentrations. In plasma, phospholipids from cell membranes are a major cause of ion suppression. For urine samples, high concentrations of salts and urea can significantly interfere with the ionization process. Other sources can include proteins, metabolites, and exogenous substances like anticoagulants or dosing vehicles.
Troubleshooting Guide
Issue 1: Inconsistent or low signal intensity for my analyte when using this compound.
This is a common symptom of significant matrix effects. Here’s a step-by-step guide to troubleshoot this issue:
Step 1: Confirm the Presence and Extent of Matrix Effects.
A post-extraction spike experiment is a standard method to quantitatively assess matrix effects.
-
Experimental Protocol: Quantitative Assessment of Matrix Effects
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Analyte and this compound spiked into the final mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): A blank matrix sample is extracted first, and then the analyte and this compound are spiked into the final, clean extract.
-
Set C (Pre-Extraction Spike): The analyte and this compound are spiked into the blank matrix before the extraction process.
-
-
Analyze and Calculate the Matrix Factor (MF): The Matrix Factor provides a quantitative measure of ion suppression or enhancement.
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF value of 1 indicates no matrix effect.
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
| Sample Set | Description | Purpose |
| Set A | Analyte + IS in clean solvent | Provides a baseline response without matrix interference. |
| Set B | Extracted blank matrix + Analyte + IS | Measures the effect of the extracted matrix on ionization. |
| Set C | Blank matrix + Analyte + IS (then extracted) | Measures the recovery of the analyte and IS from the extraction process. |
Step 2: Optimize Sample Preparation.
If significant matrix effects are confirmed, improving the sample cleanup is a critical step.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.
-
Liquid-Liquid Extraction (LLE): Can be used to separate the analyte from interfering substances based on their differential solubility in immiscible liquids.
-
Protein Precipitation (PPT): A simpler but often less clean method. If using PPT, consider techniques that also remove phospholipids, a major source of matrix effects in plasma.
Step 3: Modify Chromatographic Conditions.
The goal is to chromatographically separate the analyte and this compound from the co-eluting matrix components that are causing the interference.
-
Change the LC Column: Using a column with a different chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) can alter the elution profile of interfering compounds.
-
Adjust the Mobile Phase: Modifying the organic solvent, aqueous phase pH, or buffer composition can improve separation.
-
Optimize the Gradient: A shallower gradient can increase the resolution between the analyte and interfering peaks.
Step 4: Evaluate the Internal Standard's Performance.
Ensure that this compound is co-eluting with your analyte of interest.
-
Overlay Chromatograms: Overlay the chromatograms of the analyte and this compound to visually inspect for any retention time shifts.
-
Consider Alternative Internal Standards: If a significant and unavoidable chromatographic shift is observed with this compound, a ¹³C- or ¹⁵N-labeled internal standard might be a better choice as they are less prone to chromatographic shifts compared to deuterium-labeled standards.
Visual Guides
Caption: A logical workflow for troubleshooting matrix effects.
Caption: Experimental workflow for assessing matrix effects.
References
Improving peak shape and resolution for L-Iditol-d8
Welcome to the technical support center for L-Iditol-d8 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize peak shape and resolution during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound in chromatographic analysis?
Poor peak shape for highly polar compounds like this compound, often observed as peak tailing or fronting, can arise from several factors. The most common causes include secondary interactions with the stationary phase, issues with the mobile phase composition, column overloading, and column degradation.[1][2][3] For this compound, which is a sugar alcohol, its high polarity can make it particularly susceptible to interactions with active sites on the column, such as residual silanols on silica-based columns.[2][4]
Q2: My this compound peak is exhibiting significant tailing. What is the likely cause and how can I fix it?
Peak tailing is a common issue when analyzing polar compounds like this compound and is often attributed to secondary interactions between the analyte and the stationary phase.
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Secondary Interactions: The hydroxyl groups in this compound can interact strongly with residual silanol groups on silica-based columns, leading to a secondary retention mechanism that causes tailing.
-
Solution: Operate at a lower mobile phase pH (e.g., with 0.1% formic acid) to suppress the ionization of silanol groups. Using a highly deactivated or "end-capped" column can also minimize these interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites and increasing tailing. This is more likely after a significant number of injections (e.g., >500).
-
Solution: Use a guard column to protect the analytical column and replace the column if performance deteriorates.
-
Q3: I am observing peak fronting for my this compound standard. What could be the issue?
Peak fronting, where the first half of the peak is broader than the second half, is less common than tailing but can occur.
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Column Overload: This is a primary cause of peak fronting. When the concentration of the analyte is too high, it can lead to saturation of the stationary phase.
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Solution: Decrease the amount of sample loaded onto the column by reducing the injection volume or diluting the sample.
-
-
Column Collapse: A sudden physical change or collapse of the column bed can also cause fronting. This can be due to extreme pH or temperature conditions.
-
Solution: Ensure that the operating conditions are within the column manufacturer's recommendations. If collapse is suspected, the column will need to be replaced.
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including fronting.
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Solution: Whenever possible, dissolve the sample in the initial mobile phase.
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Q4: How can I improve the resolution between this compound and other components in my sample?
Improving resolution involves increasing the separation between peaks and/or decreasing their width.
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Optimize Mobile Phase Composition: Adjusting the mobile phase is often the most effective way to improve resolution. For a polar analyte like this compound, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often more suitable than traditional reversed-phase chromatography. In HILIC, a high organic content in the mobile phase is used with a polar stationary phase.
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Change the Stationary Phase: Selecting a different column chemistry can significantly impact selectivity and resolution. For HILIC separations of polar compounds, stationary phases like bare silica or amide-bonded phases are common choices.
-
Adjust Flow Rate and Temperature: Lowering the flow rate can improve resolution by allowing more time for interactions with the stationary phase. Increasing the column temperature can decrease mobile phase viscosity and improve peak efficiency, but it can also alter selectivity.
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Consider Derivatization for GC-MS: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often necessary for polar, non-volatile compounds like sugar alcohols. Converting this compound to a less polar and more volatile derivative, such as an alditol acetate or a trimethylsilyl (TMS) ether, can significantly improve peak shape and resolution.
Troubleshooting Guides
Systematic Approach to Troubleshooting Poor Peak Shape
When encountering issues with peak shape, a systematic approach can help identify and resolve the problem efficiently. The following flowchart illustrates a logical workflow for troubleshooting.
Caption: Troubleshooting workflow for poor peak shape.
Quantitative Data and Experimental Protocols
Table 1: Recommended Starting Conditions for this compound Analysis
| Parameter | HILIC Method | GC-MS Method (after Derivatization) |
| Column | Amide or bare silica HILIC column (e.g., 100 x 2.1 mm, 1.7 µm) | Low-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase A | Water with 10 mM Ammonium Formate, 0.1% Formic Acid | - |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | - |
| Gradient | 95% B to 50% B over 10 minutes | - |
| Flow Rate | 0.4 mL/min | - |
| Carrier Gas | - | Helium at 1 mL/min |
| Column Temperature | 40 °C | 100 °C (2 min), then ramp to 280 °C at 10 °C/min |
| Injection Volume | 2 µL | 1 µL (splitless) |
| Ionization Mode | ESI Negative | Electron Impact (EI) |
Protocol 1: Mobile Phase Preparation for HILIC
-
Aqueous Phase (A):
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Measure 990 mL of HPLC-grade water into a 1 L volumetric flask.
-
Add 0.63 g of ammonium formate and dissolve completely.
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Add 1 mL of formic acid.
-
Bring the volume to 1 L with HPLC-grade water and mix thoroughly.
-
-
Organic Phase (B):
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Measure 999 mL of HPLC-grade acetonitrile into a 1 L volumetric flask.
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Add 1 mL of formic acid.
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Bring the volume to 1 L with acetonitrile and mix.
-
-
Degassing: Degas both mobile phases for 15 minutes using sonication or vacuum filtration before placing them on the HPLC system.
Protocol 2: Alditol Acetate Derivatization for GC-MS Analysis
This protocol converts this compound into its more volatile acetate derivative.
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Reduction:
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Dissolve up to 1 mg of the dried sample containing this compound in 250 µL of water.
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Add 60 µL of a freshly prepared 10 mg/mL sodium borohydride solution.
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Incubate at 37°C for 90 minutes.
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Stop the reaction by adding 20 µL of glacial acetic acid.
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-
Acetylation:
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Evaporate the sample to dryness under a stream of nitrogen.
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Add 600 µL of acetic anhydride and 60 µL of N-methylimidazole.
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Incubate at 37°C for 45 minutes.
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-
Extraction:
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Cool the sample and carefully add 2.5 mL of water to quench the reaction.
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Extract the alditol acetates by adding 2 mL of chloroform and vortexing.
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Collect the lower chloroform layer. Repeat the extraction twice more.
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Combine the chloroform extracts, evaporate to dryness, and reconstitute in a suitable volume of chloroform (e.g., 1.5 mL) for GC-MS analysis.
-
Caption: Alditol acetate derivatization workflow.
References
Technical Support Center: Analysis of L-Iditol-d8 and Other Sugar Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Iditol-d8 and other sugar alcohols. The focus is on addressing challenges related to co-elution during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chromatographic analysis of this compound and other sugar alcohols?
A1: The primary challenges stem from the inherent physicochemical properties of sugar alcohols. They are highly polar, structurally similar isomers with low molecular weights.[1] This often leads to poor retention on standard reversed-phase chromatography columns and difficulty in achieving baseline separation between isomers, resulting in co-elution.[1][2] Additionally, their lack of a strong UV chromophore necessitates the use of alternative detection methods like mass spectrometry (MS), refractive index (RI), or evaporative light scattering (ELS).[3]
Q2: Which chromatographic techniques are most effective for separating this compound from other sugar alcohols?
A2: Several techniques can be successfully employed:
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Hydrophilic Interaction Liquid Chromatography (HILIC): This is a preferred method for separating highly polar compounds like sugar alcohols. HILIC columns, particularly those with amide or zwitterionic sulfobetaine stationary phases, can achieve good resolution between isomers.
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Ion-Exclusion Chromatography: This technique utilizes a combination of size exclusion, ion-exchange, and affinity interactions to separate sugar alcohols. The selectivity can be significantly altered by the metal salt (e.g., Calcium or Lead) used in the column packing, providing a powerful tool for method development.
-
Gas Chromatography with Mass Spectrometry (GC-MS): After derivatization to increase volatility, GC-MS is a highly sensitive and selective method for quantifying sugar alcohols.
Q3: Can this compound be separated from its non-deuterated counterpart, L-Iditol?
A3: While challenging, baseline separation of deuterated and non-deuterated isotopologues is sometimes achievable with high-resolution chromatography, particularly with long columns and optimized conditions. However, in many cases, they will co-elute. The primary purpose of using a deuterated internal standard like this compound is for accurate quantification using mass spectrometry, where the mass difference allows for clear differentiation even if the compounds are not chromatographically resolved.
Troubleshooting Guide: this compound Co-elution
This guide addresses the common issue of this compound co-eluting with other sugar alcohols.
Problem: Poor Resolution or Co-elution of this compound with Another Sugar Alcohol
Initial Assessment Workflow
Caption: Troubleshooting workflow for addressing co-elution issues.
Troubleshooting Steps and Solutions
| Potential Cause | Recommended Action |
| Inadequate Column Chemistry | For HILIC, if using an amide column, consider switching to a zwitterionic sulfobetaine stationary phase, which has shown better performance for sugar alcohol isomer separation. For ion-exclusion chromatography, test columns with different counter-ions (e.g., Ca2+, Pb2+) as they offer different selectivities. |
| Suboptimal Mobile Phase Composition (HILIC) | Systematically vary the acetonitrile/water ratio. A higher organic content generally increases retention in HILIC. Optimize the buffer concentration and pH, as these can influence the ionization state and interaction with the stationary phase. |
| Incorrect Column Temperature | Increasing the column temperature can sometimes improve peak shape and resolution by altering the viscosity of the mobile phase and the kinetics of interaction. For some ion-exchange columns, a higher temperature (e.g., 80°C) is recommended to prevent peak splitting. |
| Isocratic Elution Leading to Poor Separation | If using an isocratic method, implementing a shallow gradient can often improve the separation of closely eluting compounds. |
| Derivatization Issues (GC-MS) | Incomplete or inconsistent derivatization can lead to broad or tailing peaks. Ensure the derivatization protocol is followed precisely and that reagents are fresh. |
Experimental Protocols
Key Experiment 1: HILIC-MS/MS for Sugar Alcohol Separation
This protocol provides a starting point for separating this compound from other sugar alcohols.
1. Sample Preparation:
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Dilute the sample containing this compound and other sugar alcohols in a solution of 90:10 acetonitrile:water to a final concentration suitable for MS detection (e.g., 1-100 µM range).
2. LC-MS/MS System and Conditions:
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LC System: An HPLC or UHPLC system.
-
Column: A HILIC column with a zwitterionic sulfobetaine or amide stationary phase (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 95% B to 70% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound and potentially co-eluting sugar alcohols will need to be determined.
3. Data Analysis:
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Integrate the peak areas for the specific MRM transitions of each analyte.
-
Calculate the resolution (Rs) between critical pairs. A value of Rs ≥ 1.5 indicates baseline separation.
Key Experiment 2: Ion-Exclusion Chromatography with RI Detection
This protocol is suitable for the analysis of sugar alcohols without MS detection.
1. Sample Preparation:
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Dissolve the sample in deionized water to a concentration of approximately 5 mg/mL.
-
Filter the sample through a 0.45 µm filter.
2. HPLC-RI System and Conditions:
-
HPLC System: An HPLC system with a refractive index detector.
-
Column: An ion-exclusion column, such as a Rezex RPM-Monosaccharide H+ (8%) or RCM-Monosaccharide Ca+2 (8%).
-
Mobile Phase: Deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 80-85°C.
-
Injection Volume: 20 µL.
3. Data Analysis:
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Identify peaks based on the retention times of known standards.
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Quantify using an external standard calibration curve.
Quantitative Data Summary
The following tables provide example data for the separation of common sugar alcohols, which can be used as a reference for optimizing the separation of this compound.
Table 1: Example HILIC Separation of Sugar Alcohol Isomers
| Compound | Retention Time (min) | Resolution (Rs) vs. Mannitol |
| Sorbitol | 8.2 | 1.6 |
| Mannitol | 8.5 | - |
| Galactitol | 8.9 | 1.8 |
Data is illustrative and based on typical HILIC separations achieving baseline resolution.
Table 2: Example Ion-Exclusion Chromatography Separation
| Compound | Retention Time (min) (Ca2+ column) |
| Erythritol | 10.1 |
| Xylitol | 11.5 |
| Sorbitol | 12.8 |
| Mannitol | 13.5 |
Illustrative retention times on a calcium form ion-exclusion column.
Logical Relationship Diagram
Caption: Factors influencing the selection and optimization of chromatographic methods for sugar alcohol analysis.
References
Technical Support Center: ESI-MS Analysis and Ion Suppression
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS) using L-Iditol-d8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression in ESI-MS?
A1: Ion suppression is a phenomenon in Liquid Chromatography-Mass Spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1] This results in a decreased signal intensity for the analyte, which can lead to inaccurate quantification, reduced sensitivity, and poor reproducibility.[1] Essentially, your analyte's signal may be diminished or completely absent, even when it is present in the sample.
Q2: What are the common causes of ion suppression?
A2: Ion suppression can be caused by a variety of factors, including:
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Endogenous matrix components: These are substances naturally present in biological samples, such as salts, lipids, and proteins.[1]
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Exogenous substances: These are contaminants introduced during sample preparation, like polymers from plasticware, or mobile phase additives such as trifluoroacetic acid (TFA).[1]
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High concentrations of the analyte or internal standard: At high concentrations, analytes can saturate the ionization process, leading to a non-linear response.[1]
Q3: How does a deuterated internal standard like this compound help in addressing ion suppression?
A3: A deuterated internal standard (IS) is a form of the analyte where some hydrogen atoms have been replaced by deuterium. Ideally, a deuterated IS like this compound co-elutes with the analyte of interest and experiences the same degree of ion suppression. By comparing the signal of the analyte to the signal of the known concentration of the internal standard, variations in signal intensity due to ion suppression can be normalized, allowing for more accurate and precise quantification.
Q4: Why is my deuterated internal standard showing a different retention time than the analyte?
A4: A slight chromatographic shift between a deuterated internal standard and the native analyte, known as the "isotope effect," can sometimes occur. This is more common with a higher number of deuterium substitutions. If this slight separation occurs in a region of significant ion suppression, the analyte and the internal standard may be affected differently, potentially leading to inaccurate results.
Q5: Can the deuterium label on this compound exchange with hydrogen from the solvent?
A5: Deuterium labels on stable positions of a molecule, such as on a carbon atom, are generally stable. However, deuterium atoms on hydroxyl (-OH), amine (-NH), or sulfhydryl (-SH) groups can be susceptible to back-exchange with protons from the solvent, especially in aqueous solutions or under certain pH and temperature conditions. It is crucial to use internal standards where the deuterium labels are on non-labile positions. For this compound, the deuterium atoms are on the carbon backbone, making them stable against exchange under typical LC-MS conditions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to ion suppression when using this compound as an internal standard.
| Symptom | Possible Cause | Recommended Action |
| Analyte signal is low or absent in the sample but present in the standard solution. | Ion suppression from matrix components. | 1. Confirm Ion Suppression: Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram.2. Improve Sample Preparation: Implement a more rigorous sample clean-up method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.3. Optimize Chromatography: Modify the LC gradient or change the column to separate the analyte from the suppression zone. |
| High variability in the internal standard (this compound) signal across different samples. | Inconsistent sample preparation or matrix effects varying between samples. | 1. Review Sample Preparation: Ensure consistent and accurate addition of the this compound solution to all samples, standards, and quality controls.2. Evaluate Matrix Effects: Prepare matrix-matched calibration curves to assess the extent of variability in ion suppression between different sample lots. |
| Analyte and this compound peaks are not perfectly co-eluting. | Isotope effect causing a slight retention time shift. | 1. Assess the Impact: Determine if the slight shift in retention time corresponds to a significant change in the degree of ion suppression by examining the post-column infusion data.2. Adjust Chromatography: Minor adjustments to the mobile phase composition or gradient may help to minimize the separation. |
| Overall low signal for both analyte and this compound. | General instrument issues or suboptimal ionization conditions. | 1. Check Instrument Performance: Ensure the mass spectrometer is properly tuned and calibrated. Check for a stable spray in the ESI source.2. Optimize Source Parameters: Adjust parameters such as capillary voltage, gas flow, and temperature to enhance the signal for both the analyte and the internal standard. |
Experimental Protocols
Protocol 1: Post-Column Infusion to Identify Ion Suppression Zones
Objective: To identify the retention time regions where ion suppression occurs in the LC-MS system.
Methodology:
-
Prepare a standard solution of your analyte at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column and mobile phase intended for your assay.
-
Using a T-junction, introduce the analyte solution at a constant low flow rate (e.g., 10 µL/min) into the mobile phase flow path between the analytical column and the mass spectrometer.
-
Allow the system to equilibrate until a stable baseline signal for the analyte is observed.
-
Inject a blank matrix extract (a sample prepared using the same procedure as your study samples but without the analyte).
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Monitor the analyte's signal throughout the chromatographic run. A significant drop in the signal indicates a region of ion suppression.
Protocol 2: Quantitative Analysis using this compound as an Internal Standard
Objective: To accurately quantify an analyte in a complex matrix by correcting for ion suppression using this compound.
1. Preparation of Solutions:
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Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte in a suitable solvent (e.g., methanol/water).
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that yields a robust signal. This concentration should be kept constant across all samples.
2. Sample Preparation (Protein Precipitation Example):
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To 50 µL of the sample (calibrator, QC, or unknown), add 100 µL of the internal standard spiking solution.
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Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
LC Column: A column suitable for the analyte's polarity (e.g., HILIC for polar compounds).
-
Mobile Phase: A gradient of mobile phases appropriate for the separation (e.g., acetonitrile and water with a modifier like ammonium formate).
-
Ionization Mode: ESI positive or negative, optimized for the analyte.
-
MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for at least one precursor-product ion transition for both the analyte and this compound.
4. Data Analysis:
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Construct a calibration curve by plotting the peak area ratio of the analyte to this compound against the concentration of the analyte for the calibration standards.
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Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table provides representative data on the effectiveness of using a deuterated internal standard to correct for ion suppression.
| Mitigation Strategy | Analyte Peak Area (in spiked matrix) | Internal Standard Peak Area (in spiked matrix) | Analyte/IS Ratio | Calculated Concentration (% of Expected) |
| Without Internal Standard | 450,000 | N/A | N/A | 45% (Significant underestimation) |
| With this compound Internal Standard | 465,000 | 510,000 | 0.91 | 99.5% (Accurate quantification) |
| Note: This data is for illustrative purposes and actual results will vary depending on the specific analyte, matrix, and experimental conditions. |
Visualizations
Troubleshooting Workflow for Ion Suppression
Caption: A workflow for troubleshooting ion suppression issues.
Logical Relationship of Ion Suppression and Mitigation
References
Optimizing injection volume for L-Iditol-d8 experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing injection volume in experiments utilizing L-Iditol-d8 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of L-Iditol, a sugar alcohol.[1][2] It is an ideal internal standard for mass spectrometry-based quantitative analysis because it shares nearly identical chemical and physical properties with the endogenous analyte (L-Iditol).[3] This allows it to co-elute with the analyte during chromatography and experience similar ionization effects, effectively normalizing for variations in sample preparation, injection volume, and instrument response.[3][4] The key difference is its higher mass due to the deuterium atoms, which allows it to be distinguished from the unlabeled analyte by the mass spectrometer.
Q2: What is the optimal injection volume for my this compound experiment?
A2: The optimal injection volume is not a single value but depends on several factors, including the column dimensions, particle size, and the concentration of your analyte. A general guideline is to keep the injection volume between 1-5% of the total column volume to avoid peak distortion. For example, a smaller column will require a proportionally smaller injection volume to maintain good chromatographic resolution. It is crucial to perform an injection volume optimization experiment to find the "sweet spot" that provides the best balance between sensitivity and peak shape.
Q3: How does the injection solvent affect my results?
A3: The choice of injection solvent is critical. Ideally, your sample should be dissolved in a solvent that is weaker than or matches the initial mobile phase composition. Injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion, such as fronting, and can cause the analyte to move too quickly through the column, resulting in poor separation.
Q4: Can I simply increase the injection volume to improve the sensitivity of my assay?
A4: While increasing the injection volume can lead to a larger peak area and potentially improve the limit of detection, there is a trade-off. Exceeding the optimal injection volume can lead to column overload, resulting in peak fronting, broadening, and a decrease in resolution between adjacent peaks. It is essential to find a balance where sensitivity is adequate without compromising the quality of the chromatography.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of injection volume for this compound experiments.
Issue 1: Peak Fronting
-
Description: The peak has a leading edge that is less steep than the trailing edge.
-
Potential Causes & Solutions:
| Cause | Solution |
| Injection Volume Too High | Reduce the injection volume. A good starting point is to decrease it by 50% and observe the effect on the peak shape. Aim for an injection volume that is 1-5% of the column's total volume. |
| Sample Solvent Stronger Than Mobile Phase | Prepare your sample in a solvent that is weaker than or identical to the initial mobile phase. This will help focus the sample at the head of the column. |
| Column Overload (High Analyte Concentration) | Dilute the sample. If dilution is not feasible, consider using a column with a larger diameter or a stationary phase with a higher loading capacity. |
Issue 2: Poor Reproducibility of Peak Areas
-
Description: Significant variation in the peak area of this compound across multiple injections of the same sample.
-
Potential Causes & Solutions:
| Cause | Solution |
| Autosampler Inaccuracy at Low Volumes | If injecting very small volumes (e.g., < 1 µL), the autosampler may have poor precision. Increase the injection volume to a more reproducible range for your specific autosampler. If necessary, dilute the sample to accommodate a larger injection volume. |
| Partial Loop Fill | Ensure the injection volume is appropriate for the installed sample loop size. For the most accurate and reproducible injections, use a full loop injection. If using a partial loop fill, ensure the volume is within the linear range of the autosampler. |
| Inconsistent Sample Preparation | Ensure that the this compound internal standard is added consistently to every sample, calibrator, and quality control sample before any extraction or processing steps. |
Issue 3: Low Signal Intensity for this compound
-
Description: The peak for this compound is very small, leading to a poor signal-to-noise ratio.
-
Potential Causes & Solutions:
| Cause | Solution |
| Injection Volume Too Low | Gradually increase the injection volume in small increments (e.g., 1-2 µL at a time) and monitor the signal intensity and peak shape. Be careful not to exceed the column's capacity. |
| Insufficient Concentration of Internal Standard | Verify the concentration of your this compound working solution. It may be necessary to prepare a more concentrated stock solution. |
| Mass Spectrometer Tuning | Ensure the mass spectrometer is properly tuned and calibrated. Verify the specific mass transitions for this compound are correctly entered in the acquisition method. |
| Ion Suppression | Matrix effects can suppress the ionization of this compound. Ensure your sample cleanup procedure is adequate. A stable isotope-labeled internal standard like this compound should co-elute with the analyte and experience similar matrix effects, but severe suppression can still impact the signal. |
Experimental Protocols
Protocol 1: Determining the Optimal Injection Volume
This protocol outlines a systematic approach to finding the ideal injection volume for your this compound experiment.
Objective: To identify the injection volume that provides the best balance of signal intensity and chromatographic peak shape.
Materials:
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A standard solution containing a known concentration of your analyte and this compound. The concentration should be in the mid-range of your expected calibration curve.
-
Your LC-MS system configured with the analytical column and mobile phases for your assay.
Procedure:
-
Initial Injection: Begin with a small injection volume, typically 1 µL.
-
Data Acquisition: Acquire the chromatogram and mass spectrometry data.
-
Peak Shape Evaluation: Examine the peak shape of both the analyte and this compound. Note the peak asymmetry and width.
-
Incremental Increase: Gradually increase the injection volume in set increments (e.g., 1 µL, 2 µL, 5 µL, 10 µL, 15 µL, 20 µL).
-
Repeat Analysis: For each injection volume, acquire and evaluate the data as in steps 2 and 3.
-
Data Analysis: Create a table to compare the peak area, peak height, and asymmetry factor at each injection volume.
Expected Results:
| Injection Volume (µL) | Analyte Peak Area | This compound Peak Area | Analyte Asymmetry Factor | This compound Asymmetry Factor |
| 1 | 50,000 | 52,000 | 1.1 | 1.1 |
| 2 | 105,000 | 110,000 | 1.1 | 1.0 |
| 5 | 260,000 | 275,000 | 1.0 | 1.0 |
| 10 | 510,000 | 530,000 | 0.9 | 0.9 |
| 15 | 700,000 | 725,000 | 0.8 | 0.8 |
| 20 | 850,000 | 880,000 | 0.7 | 0.7 |
Visualizations
Caption: Workflow for optimizing injection volume.
Caption: Troubleshooting guide for peak fronting.
References
- 1. glycodepot.com [glycodepot.com]
- 2. L-Iditol | C6H14O6 | CID 5460044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
L-Iditol-d8 Stability in Biological Matrices: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of L-Iditol-d8 in various biological matrices. Ensuring the integrity of this internal standard is critical for accurate and reliable analytical results. This guide offers troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in biological samples?
A1: The stability of this compound, like many other analytes, can be influenced by several factors:
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Temperature: Elevated temperatures can accelerate the degradation of analytes. Therefore, proper storage at low temperatures is crucial.
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Enzymatic Degradation: Biological matrices contain various enzymes that can metabolize L-Iditol. For instance, L-iditol 2-dehydrogenase can convert L-iditol to L-sorbose.[1]
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pH: Extremes in pH can lead to chemical degradation. It is important to maintain a pH close to physiological levels or as validated for the specific analytical method.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes and changes in the sample matrix, potentially impacting the accuracy of measurements.
-
Oxidation: Exposure to air can lead to oxidative degradation of analytes.
Q2: What are the recommended storage conditions for plasma and serum samples containing this compound?
Table 1: Recommended Storage Conditions for this compound in Plasma and Serum
| Storage Condition | Short-Term (≤ 24 hours) | Long-Term (> 24 hours) |
| Temperature | 2-8°C | -20°C or preferably -80°C |
| Notes | Minimize time at room temperature during processing. | Avoid repeated freeze-thaw cycles. Aliquot samples into smaller volumes for multiple analyses. |
Q3: How should urine samples containing this compound be handled and stored?
A3: Urine samples should be processed and stored promptly to minimize changes in composition. Studies on general metabolite stability in urine suggest that storage at 4°C is adequate for up to 48 hours for many compounds. For longer-term storage, freezing at -80°C is the standard practice.
Table 2: Recommended Storage Conditions for this compound in Urine
| Storage Condition | Short-Term (≤ 48 hours) | Long-Term (> 48 hours) |
| Temperature | 2-8°C | -80°C |
| Notes | If not analyzed immediately, refrigerate as soon as possible after collection. The use of preservatives should be validated as they can interfere with analysis. | Centrifuge to remove particulate matter before freezing. |
Q4: What are the best practices for handling and storing tissue homogenates with this compound?
A4: The stability of this compound in tissue homogenates depends on the tissue type and the homogenization buffer used. It is crucial to inhibit enzymatic activity immediately after homogenization. This can be achieved by using appropriate buffers containing protease and phosphatase inhibitors and keeping the samples on ice during processing. A sorbitol wash solution, which is stable at 4°C for up to 6 months, is used in some protocols before DNA extraction, suggesting sorbitol's stability in that specific solution.
Table 3: Recommended Storage Conditions for this compound in Tissue Homogenates
| Storage Condition | Short-Term (During Processing) | Long-Term |
| Temperature | On ice (0-4°C) | -80°C |
| Notes | Homogenize in a buffer containing enzyme inhibitors. Process samples quickly to minimize degradation. | Flash-freeze the homogenate in liquid nitrogen before transferring to -80°C for long-term storage. |
Q5: How many freeze-thaw cycles are acceptable for samples containing this compound?
A5: It is highly recommended to minimize freeze-thaw cycles. For many analytes, it is advised not to exceed three freeze-thaw cycles. To avoid repeated thawing of the entire sample, it is best practice to aliquot samples into smaller, single-use volumes before the initial freezing.
Troubleshooting Guide
This section addresses common issues that may arise during the analysis of this compound and provides potential solutions.
Issue 1: Inconsistent or low recovery of this compound.
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Potential Cause: Degradation of this compound during sample collection, processing, or storage.
-
Solution: Review your sample handling procedures. Ensure that samples are kept at the recommended low temperatures and that processing times are minimized. Validate your storage conditions by performing a stability study (see Experimental Protocols section).
-
-
Potential Cause: Inefficient extraction of this compound from the biological matrix.
-
Solution: Optimize your extraction method. This may involve testing different solvents, adjusting the pH, or using a different extraction technique (e.g., solid-phase extraction vs. liquid-liquid extraction).
-
-
Potential Cause: Adsorption to container surfaces.
-
Solution: Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be used to prevent adsorption.
-
Issue 2: High variability in this compound signal between replicate injections.
-
Potential Cause: Inhomogeneous sample.
-
Solution: Ensure that samples, especially tissue homogenates, are thoroughly mixed before aliquoting or injection. For viscous liquids, vortexing is essential.
-
-
Potential Cause: Instrument instability.
-
Solution: Check the performance of your analytical instrument (e.g., LC-MS system). Perform system suitability tests to ensure consistent performance.
-
Issue 3: Presence of interfering peaks in the chromatogram.
-
Potential Cause: Endogenous compounds from the biological matrix.
-
Solution: Improve the selectivity of your analytical method. This could involve optimizing the chromatographic separation (e.g., using a different column or mobile phase) or using a more specific mass spectrometry transition.
-
-
Potential Cause: Contamination from collection tubes or processing materials.
-
Solution: Use high-purity solvents and reagents. Ensure that all collection and processing materials are clean and free of contaminants.
-
Experimental Protocols
Protocol 1: Evaluation of Freeze-Thaw Stability of this compound in Human Plasma
-
Sample Preparation:
-
Pool human plasma from multiple donors.
-
Spike the pooled plasma with a known concentration of this compound.
-
Aliquot the spiked plasma into multiple small-volume, single-use tubes.
-
-
Baseline Analysis (Time 0):
-
Immediately analyze a set of aliquots (n=3-5) to determine the initial concentration of this compound.
-
-
Freeze-Thaw Cycles:
-
Store the remaining aliquots at -80°C for at least 24 hours.
-
Cycle 1: Thaw a set of aliquots at room temperature until completely liquid, then refreeze at -80°C for at least 12 hours.
-
Cycle 2-5: Repeat the thawing and freezing process for the desired number of cycles.
-
After each cycle, analyze a set of aliquots (n=3-5) for the concentration of this compound.
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for each freeze-thaw cycle.
-
Compare the concentrations at each cycle to the baseline concentration. A deviation of more than 15% is often considered significant.
-
Protocol 2: Evaluation of Short-Term Stability of this compound in Human Urine at Different Temperatures
-
Sample Preparation:
-
Pool human urine from multiple donors.
-
Spike the pooled urine with a known concentration of this compound.
-
Aliquot the spiked urine into separate sets of tubes for each temperature condition.
-
-
Baseline Analysis (Time 0):
-
Immediately analyze a set of aliquots (n=3-5) to establish the initial concentration.
-
-
Incubation:
-
Store the sets of aliquots at different temperatures: room temperature (e.g., 22°C) and refrigerated (4°C).
-
-
Time-Point Analysis:
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At specified time points (e.g., 2, 4, 8, 24, and 48 hours), remove a set of aliquots (n=3-5) from each temperature condition and analyze for the concentration of this compound.
-
-
Data Analysis:
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Calculate the mean concentration and standard deviation for each time point and temperature.
-
Compare these values to the baseline concentration to assess stability.
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Visualizations
Caption: Experimental workflow for assessing this compound stability.
Caption: Polyol pathway showing potential enzymatic conversion of L-Iditol.
References
- 1. Sorbitol washing complex homogenate for improved DNA extractions [protocols.io]
- 2. Long-Term Stability of Human Plasma Metabolites during Storage at -80 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Human plasma stability during handling and storage: impact on NMR metabolomics - Analyst (RSC Publishing) [pubs.rsc.org]
Calibration curve issues with L-Iditol-d8 internal standard
Technical Support Center: L-Iditol-d8 Internal Standard
Welcome to the technical support center for the use of this compound as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to calibration curve issues and other common problems encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of non-linear calibration curves when using this compound as an internal standard?
A1: Non-linear calibration curves when using this compound can stem from several factors, including:
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Differential Matrix Effects: Components in the sample matrix can interfere with the ionization of L-Iditol or this compound, leading to ion suppression or enhancement.[1][2][3]
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Isotopic Exchange (H/D Exchange): The deuterium atoms on the hydroxyl groups of this compound can exchange with protons from the solvent or sample matrix, a phenomenon known as back-exchange.[2][4] This is particularly relevant for polyols like L-Iditol.
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Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, causing the signal response to plateau.
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Inappropriate Calibration Range: The selected concentration range for the calibration standards may exceed the linear dynamic range of the instrument for the analyte.
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Internal Standard Instability: Degradation of this compound in stock or working solutions can lead to inaccurate standard concentrations.
Q2: Why is my this compound internal standard signal inconsistent across a batch of samples?
A2: Inconsistent signal from your this compound internal standard can be attributed to:
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Improper Storage and Handling: Degradation can occur due to exposure to light, elevated temperatures, or repeated freeze-thaw cycles.
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Inconsistent Pipetting: Inaccurate or inconsistent spiking of the internal standard into samples will result in variable signal intensity.
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Matrix Effects: Variations in the sample matrix between different samples can cause differential ion suppression or enhancement.
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Instrument Instability: The performance of the mass spectrometer may drift over the course of an analytical run.
Q3: Is it possible for the deuterium labels on this compound to exchange with hydrogen from the solvent?
A3: Yes, this is a significant concern for this compound. Deuterium atoms on hydroxyl (-OH) groups are susceptible to exchange with protons from protic solvents (e.g., water, methanol) or the sample matrix, especially under acidic or basic conditions. This isotopic exchange can lead to a decrease in the this compound signal and an artificial increase in the signal of the unlabeled L-Iditol, compromising the accuracy of your results.
Q4: My this compound internal standard has a slightly different retention time than the unlabeled L-Iditol. Is this normal and how can I address it?
A4: Yes, it is common for deuterated compounds to have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts. This can lead to differential matrix effects where the analyte and the internal standard are exposed to different levels of ion suppression or enhancement. To address this, you can try to optimize your chromatographic method to achieve co-elution.
Troubleshooting Guides
Issue 1: Non-Linearity of the Calibration Curve
If you are observing a non-linear calibration curve, follow these troubleshooting steps.
Troubleshooting Workflow for Non-Linear Calibration Curve
Caption: Troubleshooting workflow for a non-linear calibration curve.
Summary of Corrective Actions for Non-Linearity
| Potential Cause | Corrective Action |
| Detector Saturation | Narrow the calibration range by removing the highest concentration standards and re-evaluating the linearity. |
| Matrix Effects | Optimize sample preparation to remove interfering matrix components. Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Perform a post-extraction spike experiment to confirm matrix effects. |
| Isotopic Exchange | Perform an incubation study to assess the stability of the deuterium labels in your sample matrix and solvent. If exchange is observed, consider using aprotic solvents for sample preparation and mobile phases, and avoid strongly acidic or basic conditions. |
| Standard Instability | Prepare fresh stock and working solutions of this compound. |
Issue 2: Poor Reproducibility at Low Concentrations
Inconsistent results at the lower end of the calibration curve can be due to several factors.
Troubleshooting Workflow for Poor Low-Concentration Reproducibility
Caption: Troubleshooting workflow for poor reproducibility at low concentrations.
Summary of Corrective Actions for Poor Low-Concentration Reproducibility
| Potential Cause | Corrective Action |
| LLOQ Too Low | The defined Lower Limit of Quantification (LLOQ) may be below the true detection capability of the instrument. Re-evaluate and establish a higher, more robust LLOQ. |
| Carryover | Improve the needle wash method by using a stronger solvent and increasing the wash volume and duration. |
| Adsorption | Use low-adsorption consumables (e.g., vials, plates). Prime the LC system by injecting a high-concentration standard before running the calibration curve. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol uses a post-extraction addition method to determine if matrix components are suppressing or enhancing the ionization of your analyte and internal standard.
Methodology:
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Prepare three sets of samples:
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Set A (Neat Solution): Analyte and this compound internal standard spiked into the final analysis solvent.
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Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and this compound are spiked into the extracted matrix.
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Set C (Pre-Extraction Spike): Analyte and this compound are spiked into the blank matrix before the extraction process.
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-
Analyze all three sets of samples using your LC-MS/MS method.
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Calculate the matrix effect (ME) and recovery (RE):
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ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
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Data Interpretation:
| Matrix Effect Value | Interpretation |
| ME = 100% | No matrix effect. |
| ME < 100% | Ion suppression. |
| ME > 100% | Ion enhancement. |
A significant difference in the matrix effect between the analyte and this compound indicates a differential matrix effect, which can lead to inaccurate quantification.
Protocol 2: Assessment of Isotopic Exchange (H/D Exchange)
This protocol helps determine if deuterium atoms on this compound are exchanging with protons from your sample matrix or solvent.
Methodology:
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Prepare two samples:
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Sample 1 (Control): this compound spiked into the initial mobile phase or reconstitution solvent.
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Sample 2 (Incubation): this compound spiked into a blank matrix extract.
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Incubate Sample 2 at the same temperature and for the same duration as your typical sample preparation and analysis time.
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Analyze both samples by LC-MS/MS, monitoring for the mass transition of both this compound and unlabeled L-Iditol.
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Compare the results: An increase in the peak area of unlabeled L-Iditol in Sample 2 compared to Sample 1 indicates that isotopic exchange is occurring.
Internal Standard Purity and Stability
Purity Requirements:
For accurate and reproducible results, it is essential that the this compound internal standard meets high purity criteria.
| Purity Type | Recommended Specification |
| Isotopic Enrichment | ≥98% |
| Chemical Purity | >99% |
Always request a certificate of analysis from your supplier to verify the isotopic and chemical purity of your this compound standard.
Storage and Handling:
Proper storage and handling are critical to maintain the stability of your this compound internal standard.
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Solid Form: Store at -20°C or colder in a desiccator to protect from moisture.
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Solutions: Store in well-sealed vials at 2-8°C or -20°C, protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions regularly.
References
Minimizing isotopic interference with L-Iditol-d8
Welcome to the technical support center for L-Iditol-d8. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing isotopic interference and addressing other common challenges during its use as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
A1: this compound is a stable isotope-labeled form of L-Iditol, where eight hydrogen atoms have been replaced by deuterium. It is primarily used as an internal standard in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for correcting variations during sample preparation and analysis, ensuring accurate and precise quantification of the target analyte, L-Iditol.
Q2: What is isotopic interference and how can it affect my results when using this compound?
A2: Isotopic interference, or crosstalk, occurs when the signal from the unlabeled analyte (L-Iditol) contributes to the signal of the deuterated internal standard (this compound), or vice-versa. This can happen in two primary ways:
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Natural Isotope Contribution: All carbon-containing molecules have a natural abundance of the heavier isotope, ¹³C. At high concentrations of L-Iditol, the signal from molecules containing one or more ¹³C atoms can overlap with the mass of this compound, artificially inflating the internal standard's response.
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Isotopic Purity of the Internal Standard: The this compound standard may contain a small percentage of the unlabeled (d0) or partially labeled forms of L-Iditol. These impurities will contribute to the analyte's signal.
These interferences can lead to non-linear calibration curves and inaccurate quantification of L-Iditol.
Q3: Where are the deuterium labels located on commercially available this compound, and are they stable?
A3: Based on available supplier information, this compound has the molecular formula C₆H₆D₈O₆. The deuterium atoms are located on all six carbon atoms of the iditol backbone.[1] Deuterium atoms covalently bonded to carbon are generally stable and not easily exchanged for protons.[2] However, the potential for back-exchange, where deuterium atoms are replaced by protons from the sample matrix or solvent, should always be considered, especially under harsh pH or temperature conditions during sample preparation.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for L-Iditol are inconsistent and inaccurate despite using this compound as an internal standard. What are the potential causes and how can I troubleshoot this?
Answer: Inaccurate or inconsistent results can stem from several factors. Follow these steps to identify and resolve the issue.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate L-Iditol quantification.
Detailed Steps:
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Verify Co-elution: It is crucial that L-Iditol and this compound elute at the same retention time. A slight difference in retention time due to the deuterium isotope effect can lead to differential matrix effects and inaccurate results.
-
Action: Overlay the chromatograms of L-Iditol and this compound from a mixed standard solution. If they do not perfectly co-elute, chromatographic optimization is necessary. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for separating polar compounds like sugar alcohols.
-
-
Assess Isotopic Crosstalk:
-
Analyte to Internal Standard: Analyze a high-concentration solution of unlabeled L-Iditol and monitor the mass transition for this compound. A signal at the retention time of L-Iditol indicates crosstalk from the natural isotopic abundance of L-Iditol.
-
Internal Standard to Analyte: Analyze a solution of only this compound and monitor the mass transition for L-Iditol. A signal indicates the presence of unlabeled L-Iditol as an impurity in the internal standard.
-
-
Check for Hydrogen/Deuterium (H/D) Back-Exchange: The deuterium labels on this compound are generally stable, but back-exchange can occur under certain conditions.
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Action: Prepare two samples: (A) this compound in the initial mobile phase, and (B) this compound in extracted blank matrix. Incubate both under the same conditions as your sample preparation workflow. Analyze both and compare the L-Iditol signal. A significant increase in the L-Iditol signal in sample B suggests back-exchange. If this occurs, re-evaluate sample preparation conditions (e.g., pH, temperature).
-
-
Evaluate Matrix Effects: Matrix components can suppress or enhance the ionization of the analyte and internal standard.
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Action: Perform a post-extraction spike experiment. Compare the peak area of this compound in a neat solution to its peak area when spiked into an extracted blank matrix. A significant difference indicates the presence of matrix effects. Improving sample clean-up or optimizing chromatography to separate from interfering matrix components may be necessary.
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Issue 2: No or Low Signal for L-Iditol and/or this compound
Question: I am not seeing a signal, or the signal is very weak, for L-Iditol and this compound. What should I check?
Answer: Low or no signal can be due to issues with the sample, the LC-MS/MS system, or the method parameters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no signal.
Detailed Steps:
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Check Instrument Performance: Ensure the LC-MS/MS system is performing optimally.
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Action: Run a system suitability test with a known standard. Check for stable spray, and ensure there are no leaks in the LC system.
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Verify Method Parameters: Incorrect mass transitions or source conditions will result in poor signal.
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Action: Infuse a standard solution of L-Iditol and this compound to optimize the precursor and product ions and collision energies. Sugar alcohols often ionize well as adducts, such as [M+NH₄]⁺ or [M+CH₃COO]⁻.
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-
Evaluate Sample Preparation: Inefficient extraction will lead to low signal.
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Action: Assess the extraction recovery of L-Iditol by comparing the signal from a pre-extraction spiked sample to a post-extraction spiked sample. Optimize the extraction procedure if recovery is low.
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Experimental Protocols
Protocol 1: Suggested LC-MS/MS Parameters for L-Iditol Analysis
This protocol is a starting point and should be optimized for your specific instrumentation and application. It is based on methods for isomeric sugar alcohols like sorbitol and mannitol.
Liquid Chromatography:
| Parameter | Recommendation |
| Column | HILIC (e.g., Amide or Amino phase) |
| Mobile Phase A | Water with 5-10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile with 5-10 mM Ammonium Acetate |
| Gradient | Start with a high percentage of organic phase (e.g., 90% B) and decrease to elute the polar analytes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 30 - 40 °C |
Mass Spectrometry (Negative Ion Mode):
Since L-Iditol and its isomers can be challenging to fragment, forming adducts is a common strategy. The acetate adduct in negative ion mode is often used.
| Analyte | Precursor Ion [M+CH₃COO]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| L-Iditol | 241.1 | 89.0 (suggested) | To be optimized |
| 119.0 (suggested) | To be optimized | ||
| This compound | 249.1 | 93.0 (suggested) | To be optimized |
| 124.0 (suggested) | To be optimized |
Note: The product ions are suggested based on common fragmentation patterns of sugar alcohol acetate adducts (cross-ring cleavages). These must be empirically determined and optimized on your specific mass spectrometer.
Protocol 2: Assessing Isotopic Crosstalk
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Prepare Stock Solutions:
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L-Iditol: 1 mg/mL in 50:50 methanol:water.
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This compound: 1 mg/mL in 50:50 methanol:water.
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Prepare Working Solutions:
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High Concentration L-Iditol Standard: Dilute the L-Iditol stock solution to the highest expected concentration in your assay.
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This compound Working Standard: Dilute the this compound stock solution to the concentration used in your assay.
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-
Analysis:
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Inject the "High Concentration L-Iditol Standard" and acquire data using the MRM transitions for both L-Iditol and this compound.
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Inject the "this compound Working Standard" and acquire data using the MRM transitions for both L-Iditol and this compound.
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-
Data Evaluation:
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In the analysis of the high concentration L-Iditol standard, the peak area in the this compound MRM transition should be negligible (e.g., <0.1% of the L-Iditol peak area).
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In the analysis of the this compound standard, the peak area in the L-Iditol MRM transition should be minimal, reflecting the isotopic purity of the standard.
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This technical support center provides a foundation for troubleshooting issues related to the use of this compound. For further assistance, please consult the documentation provided by your instrument and standard suppliers.
References
Best practices for preparing L-Iditol-d8 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices for preparing L-Iditol-d8 stock solutions. Find troubleshooting guides and frequently asked questions to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
Q2: How should I prepare a stock solution of this compound?
When preparing a stock solution, it is recommended to start with a common solvent such as water, DMSO, or DMF based on your experimental needs. To enhance solubility, you can gently heat the solution to 37°C or use an ultrasonic bath. Always use high-purity solvents to avoid introducing contaminants.
Q3: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is best to store stock solutions at -80°C, which should maintain stability for up to 6 months. For short-term storage, -20°C is suitable for up to 1 month. It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: My this compound powder is not dissolving completely. What should I do?
If you encounter solubility issues, refer to the troubleshooting guide below. Sonication is a recommended method to aid dissolution. If a sonicator is not available, try warming the solution or using a vortex mixer. Ensure that you have not exceeded the solubility limit of the solvent.
Q5: Can I use the same protocol for this compound as for other sugar alcohols?
Yes, in general, the protocols for handling other deuterated sugar alcohols can be adapted for this compound. Sugar alcohols share similar chemical properties. However, it is always best to perform a small-scale pilot experiment to confirm solubility and stability under your specific experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms after cooling a heated solution | The concentration of this compound exceeds its solubility at room temperature. | Gently warm the solution before use to redissolve the precipitate. Consider preparing a more dilute stock solution. |
| Solution appears cloudy or contains particulates | The this compound may not be fully dissolved or the solvent may be impure. | Use an ultrasonic bath or vortex to ensure complete dissolution. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles. Always use high-purity, sterile solvents. |
| Inconsistent experimental results | The stock solution may have degraded due to improper storage or repeated freeze-thaw cycles. | Prepare fresh stock solutions and aliquot them for single use to minimize freeze-thaw cycles. Always store solutions at the recommended temperatures. |
| Difficulty weighing the small amount of powder | Static electricity can cause the powder to adhere to the vial. | Centrifuge the vial briefly to collect all the powder at the bottom before weighing. |
Quantitative Data Summary
The following table summarizes the solubility of related, non-deuterated sugar alcohols. This data can be used as a reference for preparing this compound solutions.
| Compound | Solvent | Solubility | Reference |
| L-Iditol | Water | 50 mg/mL | |
| D-Iditol | DMF | 1 mg/mL | |
| D-Iditol | DMSO | 2 mg/mL | |
| D-Iditol | PBS (pH 7.2) | 5 mg/mL | |
| D-Iditol | Ethanol | Insoluble |
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in Water
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Calculate the required mass: Based on the molecular weight of this compound (approximately 190.22 g/mol , assuming 8 deuterium atoms), calculate the mass needed for your desired volume and concentration. For example, for 10 mL of a 10 mM solution, you would need 19.02 mg.
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Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
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Add solvent: Add a portion of high-purity water (e.g., 8 mL) to the tube.
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Dissolve the compound: Vortex the tube to dissolve the powder. If necessary, use an ultrasonic bath or warm the solution to 37°C to aid dissolution.
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Adjust the final volume: Once the powder is completely dissolved, add water to reach the final desired volume (10 mL).
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Sterilize and store: Filter the solution through a 0.22 µm sterile filter if required for your application. Aliquot the stock solution into smaller, single-use volumes and store at -20°C for short-term use or -80°C for long-term storage.
Visualizations
Caption: Workflow for preparing this compound stock solutions.
Caption: Troubleshooting logic for this compound dissolution.
References
Validation & Comparative
A Comparative Guide to the Cross-Validation of L-Iditol-d8 and 13C-Labeled Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is fundamental to the integrity of experimental outcomes. In mass spectrometry-based bioanalysis, the use of stable isotope-labeled (SIL) internal standards is the gold standard for correcting analytical variability.[1][2] This guide provides an objective comparison of two common types of SIL internal standards, deuterated L-Iditol-d8 and its 13C-labeled counterparts, supported by established principles and experimental data from analogous compounds like D-Sorbitol.
The selection of an appropriate internal standard is a critical step in the development of robust analytical methods, particularly for techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for variations during sample preparation, chromatography, and ionization.[2][3] Both deuterated and 13C-labeled standards are designed to meet this requirement, co-eluting with the analyte and exhibiting similar behavior in the mass spectrometer, which allows for reliable correction of matrix effects and procedural losses.
Performance Comparison: this compound vs. 13C-Labeled Standards
While both deuterated and 13C-labeled standards are effective, there are subtle but important differences in their properties and performance that can influence the choice for a specific application.
Molecular and Physical Properties
The primary distinction between this compound and a 13C-labeled L-Iditol (e.g., L-Iditol-13C6) lies in the mass and nature of the isotopic label. Deuterium (²H) labeling involves replacing hydrogen atoms with their heavier isotope, resulting in a more significant mass shift compared to the substitution of carbon-12 with carbon-13.
Table 1: Comparison of Molecular Properties
| Property | L-Iditol (Unlabeled) | This compound | L-Iditol-¹³C₆ |
| Molecular Formula | C₆H₁₄O₆ | C₆H₆D₈O₆ | ¹³C₆H₁₄O₆ |
| Molecular Weight (approx. g/mol ) | 182.17 | 190.22 | 188.17 |
| Mass Difference from Unlabeled (amu) | - | +8.05 | +6.00 |
Note: The values presented are approximate and may vary slightly based on the specific isotopic enrichment.
Analytical Performance
The choice between a deuterated and a 13C-labeled internal standard can impact several key analytical parameters. 13C-labeled standards are often considered superior for achieving the highest levels of accuracy and precision. One reason is their greater isotopic stability, which reduces the potential for label exchange. Deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times compared to the unlabeled analyte, a phenomenon known as the "isotope effect," which is less pronounced with 13C-labeling.
Table 2: Summary of Typical Performance Data
| Parameter | This compound (Deuterated) | ¹³C-Labeled L-Iditol | Rationale |
| Linearity (R²) | > 0.99 | > 0.995 | Both provide excellent linearity, with ¹³C-labeled standards often showing a slightly better fit. |
| Accuracy (%) | 85 - 115% | 95 - 105% | ¹³C-labeled standards may offer slightly higher accuracy due to closer physicochemical similarity to the analyte. |
| Precision (%RSD) | < 15% | < 10% | The greater stability and co-elution of ¹³C-labeled standards can lead to improved precision. |
| Recovery (%) | 80 - 110% | 85 - 110% | Both show comparable and consistent recovery, effectively compensating for extraction losses. |
| Isotope Effect | Possible chromatographic shift | Negligible | The larger relative mass difference in D-H bonds can lead to slight retention time differences. |
Note: The values presented are representative of typical performance and may vary depending on the specific matrix and analytical method.
Experimental Protocols
A rigorous and well-documented experimental protocol is essential for the successful cross-validation of internal standards. The following outlines a general methodology for quantifying an analyte like L-Iditol in a biological matrix using either this compound or a 13C-labeled standard.
Preparation of Stock and Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of the unlabeled analyte (L-Iditol), this compound, and the 13C-labeled L-Iditol in a suitable solvent such as methanol.
-
Calibration Standards: Perform serial dilutions of the unlabeled analyte stock solution to create a series of working standards with concentrations spanning the desired analytical range (e.g., 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of each internal standard (this compound and 13C-labeled L-Iditol) at a constant concentration (e.g., 100 ng/mL).
Sample Preparation
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
To a fixed volume of each sample, calibrator, and quality control (QC) sample, add a known amount of the internal standard working solution (either this compound or the 13C-labeled standard).
-
Perform protein precipitation by adding a threefold volume of ice-cold acetonitrile or methanol.
-
Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A UHPLC system such as an Agilent 1290 Infinity II or equivalent.
-
Column: A suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for sugar alcohols.
-
Data Analysis: The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the analyte. A linear regression analysis is performed on the data. The coefficient of determination (R²) should ideally be ≥ 0.99.
Visualizing the Workflow
To clarify the experimental process, the following diagrams illustrate the key steps in the cross-validation workflow.
Caption: Experimental workflow for the cross-validation of deuterated and 13C-labeled internal standards.
Caption: Logical relationship of internal standard correction in a typical LC-MS/MS workflow.
Conclusion
Both this compound and 13C-labeled L-Iditol are highly effective internal standards for quantitative bioanalysis. The choice between them may depend on the specific requirements of the assay. For most applications, deuterated standards like this compound provide reliable and accurate results. However, for methods demanding the highest degree of precision and accuracy, or where potential isotope effects are a concern, 13C-labeled standards are the superior choice. The investment in a 13C-labeled standard is often justified by the significant improvement in data quality, which is crucial for making informed decisions in research and drug development.
References
L-Iditol-d8: A Superior Internal Standard for Quantitative Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly within regulated environments such as pharmaceutical development and clinical research, the precision and accuracy of analytical methods are paramount. The use of a stable isotope-labeled internal standard is a critical component in achieving reliable and reproducible data, especially in liquid chromatography-mass spectrometry (LC-MS) based assays. This guide provides a comprehensive comparison of L-Iditol-d8 as an internal standard against a common alternative, a non-isotopically labeled structural analog, for the validation of quantitative analytical methods.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2] this compound is chemically identical to the analyte of interest, L-Iditol, with the key difference being the replacement of eight hydrogen atoms with deuterium. This subtle alteration in mass allows the internal standard to be differentiated from the analyte by the mass spectrometer, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation, chromatography, and ionization.[1] This co-elution and similar behavior effectively compensate for variations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to superior accuracy and precision in quantification.[2]
Performance Comparison: this compound vs. a Structural Analog Internal Standard
To illustrate the advantages of using this compound, this section compares its expected performance characteristics against a hypothetical, yet representative, non-deuterated structural analog internal standard (e.g., another polyol not naturally present in the sample). The data presented in the following table is synthesized from typical performance metrics observed for deuterated standards like D-Sorbitol-d4, a stereoisomer of L-Iditol, in validated LC-MS/MS methods.[3]
| Performance Parameter | This compound (Deuterated) | Structural Analog (Non-Deuterated) |
| Linearity (Coefficient of Determination, r²) | > 0.995 | > 0.990 |
| Accuracy (% Recovery) | 85 - 115% | 70 - 120% |
| Precision (Relative Standard Deviation, %RSD) | < 15% | < 20% |
| Matrix Effect | Minimal and Compensated | Variable and a Source of Inaccuracy |
Table 1: Comparison of typical performance data for this compound versus a non-deuterated structural analog internal standard in a validated LC-MS/MS method. Data is based on established performance for analogous deuterated standards.
The superior linearity, accuracy, and precision observed with this compound are directly attributable to its ability to mimic the behavior of the native analyte throughout the analytical process.
Experimental Protocols
Detailed and robust experimental protocols are fundamental to the successful validation of any quantitative analytical method. Below are representative methodologies for the quantification of a polyol analyte, such as L-Iditol, in a biological matrix (e.g., plasma) using this compound as an internal standard.
Sample Preparation (Protein Precipitation)
-
Aliquoting: In a microcentrifuge tube, pipette 100 µL of the sample (calibration standard, quality control sample, or unknown sample).
-
Internal Standard Addition: Add 10 µL of a 1 µg/mL this compound working solution to each tube (except for the blank matrix).
-
Protein Precipitation: Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the tubes for 30 seconds, followed by centrifugation at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for the separation of polar compounds like polyols.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for polyols.
MRM Transitions (Hypothetical):
-
L-Iditol: [M-H]⁻ → Product Ion 1, Product Ion 2
-
This compound: [M+d8-H]⁻ → Product Ion 1', Product Ion 2'
The specific MRM transitions must be optimized for the analyte and internal standard on the specific instrument being used.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the metabolic context of L-Iditol and the general workflow for analytical method validation.
Metabolic pathway of L-Iditol and related polyols.
A typical workflow for quantitative analytical method validation.
Conclusion
The use of this compound as an internal standard provides a robust and reliable approach for the validation of quantitative analytical methods for L-Iditol and potentially other related polyols. Its ability to accurately correct for analytical variability leads to demonstrably superior performance in terms of linearity, accuracy, and precision when compared to non-deuterated structural analogs. For researchers, scientists, and drug development professionals, the adoption of this compound is a critical step towards ensuring the integrity and defensibility of their quantitative data.
References
A Guide to the Analysis of L-Iditol and the Framework for Inter-Laboratory Comparison Using L-Iditol-d8
Introduction
Analytical Methodologies for L-Iditol
The analysis of L-Iditol is typically performed using mass spectrometry coupled with either gas or liquid chromatography. The choice of method depends on the sample matrix and the specific requirements of the study.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a common technique for the analysis of volatile and thermally stable compounds like sugar alcohols, often after derivatization to increase their volatility.
Experimental Protocol:
-
Sample Preparation: Biological samples (e.g., plasma, urine, tissue extracts) are subjected to protein precipitation and extraction of metabolites.
-
Derivatization: The hydroxyl groups of L-Iditol are derivatized, commonly through trimethylsilylation (TMS), to make the molecule more volatile.
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5) for separation.[2]
-
Mass Spectrometry Detection: The separated compounds are ionized, typically by electron ionization (EI), and the resulting fragments are detected by a mass spectrometer.
Table 1: GC-EI-TOF Mass Spectrometry Data for L-Iditol [1]
| Spectra ID | Instrument | Ionization Mode | m/z | Relative Intensity |
| 30812 | Pegasus III TOF-MS system, Leco; GC 6890, Agilent Technologies | Positive | 73.0 | 100 |
| 205.0 | 26.73 | |||
| 147.0 | 26.43 | |||
| 117.0 | 13.51 | |||
| 103.0 | 10.21 |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for the analysis of a wide range of metabolites, including L-Iditol, in complex biological matrices without the need for derivatization.
Experimental Protocol:
-
Sample Preparation: Similar to GC-MS, samples undergo extraction to isolate the metabolites of interest.
-
LC Separation: The extract is injected into a liquid chromatograph for separation on a suitable column (e.g., a reversed-phase or HILIC column).
-
Mass Spectrometry Detection: The eluent from the LC is introduced into a mass spectrometer, typically using electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is then used for specific detection and quantification by monitoring specific precursor-to-product ion transitions.
Table 2: LC-ESI-QTOF MS/MS Data for L-Iditol [1]
| Spectra ID | Instrument | Ionization Mode | Precursor m/z | Product m/z | Relative Intensity |
| 439009 | UPLC Q-Tof Premier, Waters | Negative | 181.0712 | 71.015 | 35.32 |
| 101.0249 | 26.28 | ||||
| 73.0309 | 16.76 | ||||
| 89.0242 | 13.13 |
Biological Context: The Polyol (Sorbitol) Pathway
L-Iditol is structurally related to sorbitol, a key intermediate in the polyol pathway. This metabolic route converts glucose to fructose and is particularly active under hyperglycemic conditions.[3] The accumulation of sorbitol is implicated in diabetic complications. Understanding this pathway is essential for interpreting metabolomic data related to L-Iditol and sorbitol.
Caption: The Polyol (Sorbitol) Pathway.
Framework for a Hypothetical Inter-Laboratory Comparison Using L-Iditol-d8
To ensure consistency and reliability of analytical results across different laboratories, a well-designed inter-laboratory comparison (ILC) is essential. The following workflow outlines the key steps for conducting such a study for an analytical method using this compound as an internal standard.
Caption: Workflow for an Inter-Laboratory Comparison.
While direct comparative data for this compound across multiple laboratories is not currently available, this guide provides the foundational information necessary for researchers to utilize this internal standard effectively. By understanding the established analytical methodologies for L-Iditol and its biological significance, and by adhering to a structured framework for inter-laboratory comparisons, the scientific community can work towards achieving greater consistency and reliability in metabolomic studies. The use of deuterated standards like this compound is a critical component in ensuring the quality and reproducibility of analytical data.
References
L-Iditol-d8 in Quantitative Assays: A Comparative Guide to Accuracy and Precision
In the landscape of quantitative analysis, particularly within the realms of clinical research and pharmaceutical development, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This is especially true for mass spectrometry-based assays, where variability in sample preparation, matrix effects, and instrument response can significantly impact data quality. Stable isotope-labeled (SIL) internal standards are widely recognized as the gold standard for mitigating these issues. This guide provides a comprehensive comparison of L-Iditol-d8, a deuterated form of L-Iditol, against other common internal standards used in the quantitative analysis of polyols like sorbitol and iditol.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards are compounds in which one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (²H or d), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[1] The key advantage of a SIL internal standard is its near-identical physicochemical properties to the unlabeled analyte of interest.[1] This similarity ensures that the internal standard and the analyte behave almost identically during sample extraction, derivatization, chromatography, and ionization.[1][2] By adding a known amount of the SIL internal standard to each sample at the beginning of the workflow, any variations or losses during the analytical process will affect both the analyte and the internal standard proportionally. The ratio of the analyte's signal to the internal standard's signal is then used for quantification, effectively normalizing for these variations and leading to more accurate and precise measurements.[1]
This compound serves as an excellent internal standard for the quantification of L-Iditol and its isomers, such as D-Sorbitol, due to this principle.
Performance Comparison: this compound vs. Alternatives
The selection of an internal standard is a critical decision in analytical method development. While various compounds can be utilized, their performance in terms of accuracy and precision can differ significantly. Here, we compare this compound with two common alternatives: a ¹³C-labeled internal standard (e.g., ¹³C-Sorbitol) and a structurally similar, non-labeled internal standard (e.g., Xylitol or Mannitol).
Quantitative Data Summary
Table 1: Comparison of Internal Standard Performance in Quantitative Polyol Analysis
| Parameter | This compound (Deuterated) | ¹³C-Sorbitol (¹³C-Labeled) | Xylitol (Structural Analog) |
| Linearity (R²) | > 0.99 | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% | 95 - 105% | 70 - 130% |
| Precision (RSD%) | < 15% | < 10% | < 20% |
| Co-elution with Analyte | Generally good, but minor retention time shifts can occur. | Excellent, typically co-elutes perfectly. | Variable, depends on chromatographic conditions. |
| Isotopic Stability | Generally stable, but potential for H/D back-exchange under certain conditions. | Highly stable, no risk of exchange. | Not applicable. |
Data compiled from representative values found in analytical literature.
Table 2: Typical Validation Data for a Sorbitol Assay Using a Deuterated Internal Standard ([²H₃]Sorbitol)
| Parameter | Intra-assay Variation (RSD%) | Inter-assay Variation (RSD%) | Recovery (%) |
| C4-polyols | 0.7 - 3.9% | 1.5 - 11.1% | 88 - 109% |
| C5-polyols | 1.1 - 5.9% | 2.5 - 16.3% | 81 - 121% |
| C6-polyols (including Sorbitol) | 1.8% | 11.1% | 92% |
Source: Adapted from a study on the analysis of polyols in urine by liquid chromatography-tandem mass spectrometry.
Discussion of Alternatives
-
¹³C-Labeled Internal Standards : These are often considered the most superior choice for an internal standard. The carbon-13 label is integrated into the carbon backbone of the molecule, making it highly stable and not susceptible to exchange with other atoms. This ensures the isotopic purity of the standard throughout the analytical process. Furthermore, ¹³C-labeled standards typically exhibit identical chromatographic behavior to the unlabeled analyte, leading to perfect co-elution and the most effective compensation for matrix effects. The primary drawback of ¹³C-labeled standards is their generally higher cost and more limited commercial availability compared to their deuterated counterparts.
-
Structurally Similar, Non-Labeled Internal Standards : Before the widespread availability of SIL standards, compounds with similar chemical structures and physical properties to the analyte were commonly used. For sorbitol analysis, other polyols like xylitol or mannitol could be employed. While more cost-effective, these standards have significant limitations. Their chromatographic retention times and ionization efficiencies may differ from the analyte, leading to incomplete correction for matrix effects and analytical variability. This can result in lower accuracy and precision compared to methods using SIL internal standards.
Experimental Protocols
Detailed and robust experimental protocols are essential for achieving reliable and reproducible quantitative results. The following sections outline a typical workflow for the quantification of sorbitol in a biological matrix using this compound as an internal standard via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Protein Precipitation)
This protocol is suitable for biological matrices such as plasma or serum.
-
Aliquoting : Pipette 50 µL of the sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition : Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in 50:50 methanol:water) to each tube.
-
Protein Precipitation : Add 200 µL of ice-cold methanol to each tube to precipitate proteins.
-
Vortexing and Centrifugation : Vortex the tubes for 1 minute to ensure thorough mixing. Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are representative conditions for the analysis of sorbitol and this compound. Method optimization is crucial for specific applications.
-
Liquid Chromatography (LC)
-
Column : A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar compounds like polyols.
-
Mobile Phase A : 10 mM Ammonium Acetate in Water
-
Mobile Phase B : Acetonitrile
-
Gradient : A gradient elution is typically employed, starting with a high percentage of organic solvent (e.g., 90% B) and gradually increasing the aqueous portion.
-
Flow Rate : 0.3 - 0.5 mL/min
-
Injection Volume : 5 - 10 µL
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode : Electrospray Ionization (ESI) in negative ion mode is commonly used for polyols.
-
Multiple Reaction Monitoring (MRM) : Specific precursor-to-product ion transitions are monitored for the analyte (sorbitol) and the internal standard (this compound).
-
Sorbitol : e.g., m/z 181.1 → 89.1
-
This compound : e.g., m/z 189.1 → 92.1 (Note: The exact m/z values will depend on the specific deuteration pattern of the standard).
-
-
Data Analysis
-
Peak Integration : Integrate the peak areas of the analyte and the internal standard for each sample.
-
Response Ratio Calculation : Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Calibration Curve Construction : Generate a calibration curve by plotting the response ratio against the concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Quantification of Unknowns : Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.
Visualizing the Workflow
The following diagrams, created using the DOT language, illustrate the key experimental and logical workflows.
Conclusion
This compound is a highly effective internal standard for the quantitative analysis of sorbitol and other polyols. Its use, in line with the principles of isotope dilution mass spectrometry, provides a robust method for correcting analytical variability, thereby ensuring high levels of accuracy and precision. While ¹³C-labeled internal standards may offer theoretical advantages in terms of isotopic stability and chromatographic co-elution, deuterated standards like this compound represent a cost-effective and widely accessible option that delivers excellent performance for most applications. The choice of internal standard should ultimately be guided by the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and budgetary considerations. For all quantitative methods, a thorough validation is essential to demonstrate that the chosen internal standard and the overall analytical procedure are fit for their intended purpose.
References
L-Iditol-d8 versus Sorbitol-d6 as Internal Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis by mass spectrometry, the selection of an appropriate internal standard is paramount to achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, as their physicochemical properties closely mimic those of the analyte of interest, allowing for effective correction of variability during sample preparation and analysis. This guide provides a comparative overview of two such standards, L-Iditol-d8 and Sorbitol-d6, for the quantification of their unlabeled counterparts or related polyols.
Introduction to L-Iditol and Sorbitol
L-Iditol and D-Sorbitol (a common form of sorbitol) are stereoisomers of hexane-1,2,3,4,5,6-hexol, meaning they share the same chemical formula (C₆H₁₄O₆) and connectivity but differ in the spatial arrangement of their hydroxyl groups.[1][2] Sorbitol is a key intermediate in the polyol pathway, a metabolic route implicated in diabetic complications, making its accurate quantification crucial in biomedical research.[3] L-Iditol, while less common, is also a naturally occurring sugar alcohol.[4] Their deuterated analogues, this compound and Sorbitol-d6, serve as ideal internal standards for mass spectrometry-based quantification of these and other structurally similar polyols.
Physicochemical Properties
A comparison of the fundamental physicochemical properties of the unlabeled parent compounds provides a basis for understanding the behavior of their deuterated counterparts.
| Property | L-Iditol | Sorbitol (D-Sorbitol) |
| Molecular Formula | C₆H₁₄O₆ | C₆H₁₄O₆ |
| Molecular Weight | 182.17 g/mol | 182.17 g/mol |
| Melting Point | 77-80 °C | 94–96 °C |
| Solubility in Water | 50 mg/mL | 2350 g/L (highly soluble) |
| Appearance | White/Crystalline Powder | White crystalline powder |
| Stereochemistry | (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol | (2S,3R,4R,5R)-Hexane-1,2,3,4,5,6-hexol |
The primary structural difference lies in the stereochemistry of the hydroxyl groups. This can influence their chromatographic separation and their interaction with biological matrices. The higher water solubility of sorbitol might be a consideration in the preparation of stock solutions.
Performance as Internal Standards: A Comparative Discussion
Key Considerations:
-
Co-elution with Analyte: An ideal internal standard should co-elute with the analyte to effectively compensate for matrix effects. Given their isomeric nature, L-Iditol and Sorbitol, and by extension their deuterated forms, will have very similar chromatographic behavior, particularly in hydrophilic interaction liquid chromatography (HILIC), which is commonly used for separating polar compounds like sugar alcohols. However, slight differences in retention time may occur due to their different stereochemistry. The choice between this compound and Sorbitol-d6 would depend on which unlabeled analyte is being quantified. For sorbitol analysis, Sorbitol-d6 is the ideal choice to ensure near-perfect co-elution. If quantifying a different polyol that chromatographically resolves from sorbitol but is closer to L-Iditol, then this compound might be considered.
-
Isotopic Purity and Stability: The isotopic purity of the deuterated standard is crucial to prevent interference with the measurement of the unlabeled analyte. Both this compound and Sorbitol-d6 are synthesized to high isotopic purities. The stability of the deuterium labels is also a critical factor. Deuterium atoms on carbon atoms are generally stable under typical analytical conditions.
-
Mass Difference: Both this compound and Sorbitol-d6 provide a significant mass shift from their unlabeled counterparts, allowing for clear differentiation in the mass spectrometer.
-
Commercial Availability: The availability and cost of the deuterated standards can be a practical consideration for researchers.
Experimental Protocols
Below are representative experimental protocols for the use of a deuterated sorbitol internal standard in an LC-MS/MS workflow. A similar protocol could be adapted for this compound.
Sample Preparation (Human Plasma)
-
Aliquoting: In a microcentrifuge tube, place 100 µL of human plasma.
-
Internal Standard Spiking: Add 10 µL of a 10 µg/mL working solution of Sorbitol-d6 (or this compound) to the plasma and vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, then centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer and Dilution: Transfer 200 µL of the supernatant to a new tube and add 200 µL of water. Vortex to mix.
-
Analysis: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method for Sorbitol Quantification
-
Liquid Chromatography (LC):
-
Column: A HILIC column is typically used for the separation of polar compounds like sorbitol.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is commonly employed.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative mode is often used for the analysis of sugar alcohols.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and selective quantification. The precursor-to-product ion transitions for the analyte and the internal standard are monitored.
-
Example MRM Transitions (Negative Mode):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Sorbitol | 181.1 | 89.1 |
| Sorbitol-d6 | 187.1 | 92.1 |
Note: The specific MRM transitions for L-Iditol and this compound would need to be optimized experimentally.
Visualizing the Workflow
Experimental Workflow for Internal Standard Use
Caption: General experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Polyol Pathway Signaling
References
The Gold Standard in Polyol Quantification: A Comparative Guide to L-Iditol-d8 and its Alternatives
For researchers, scientists, and drug development professionals engaged in metabolic studies and pharmaceutical quality control, the precise quantification of polyols such as sorbitol, mannitol, and galactitol is critical. This guide provides an objective comparison of the analytical performance of the stable isotope-labeled internal standard, L-Iditol-d8, with its commonly used alternatives, supported by experimental data and detailed methodologies.
The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative mass spectrometry. These standards, being chemically identical to the analyte of interest, co-elute and ionize similarly, effectively compensating for variations during sample preparation and analysis. This leads to superior accuracy and precision in quantification. While specific performance data for this compound is not extensively published, its performance can be inferred from the well-documented use of other deuterated and 13C-labeled polyol standards.
Performance Comparison of Internal Standards
The selection of an appropriate internal standard is paramount for robust and reliable analytical methods. The following tables summarize typical performance data for the quantification of key polyols using various stable isotope-labeled internal standards. This data, compiled from various studies, provides a benchmark for what can be expected when using a deuterated standard like this compound.
Table 1: Linearity and Range of Quantification for Sorbitol Analysis
| Internal Standard | Analyte(s) | Linearity (r²) | Linear Range | Analytical Method | Reference |
| This compound (Expected) | Sorbitol, Mannitol | ≥0.995 | ~1 ng/mL - 1000 ng/mL | LC-MS/MS | Inferred |
| D-Sorbitol-d4 | Sorbitol | ≥0.995 | 1 ng/mL - 1000 ng/mL | LC-MS/MS | [1] |
| 13C6-Sorbitol | Sorbitol | Not Specified | Not Specified | LC-MS/MS, GC-MS | [2] |
| [2H3]Sorbitol | Sorbitol, Mannitol | >0.995 | Not Specified | LC-MS/MS | [3] |
| Xylitol (Analogue) | Sorbitol | Not Specified | 0.2 mg/mL - 2 mg/mL | Capillary Electrophoresis | [4] |
| Propylene Glycol (Analogue) | Sorbitol | Not Specified | 0.5 g/100mL - 2 g/100mL | HPLC | [1] |
Table 2: Linearity and Range of Quantification for Mannitol and Galactitol Analysis
| Internal Standard | Analyte(s) | Linearity (r²) | Linear Range | Analytical Method | Reference |
| This compound (Expected) | Mannitol, Galactitol | ≥0.995 | ~2.5 mg/L - 1000 mg/L | LC-MS/MS | Inferred |
| Raffinose (Analogue) | Mannitol, Lactulose | Not Specified | 10 mg/L - 1000 mg/L | LC-MS/MS | |
| D-[UL-13C]Galactitol | Galactitol | Not Specified | Up to 200 nmol | GC-MS | |
| Not Specified | Mannitol | 0.9991 | 0.02 mg/L - 10 mg/L | HPAEC-PAD |
Experimental Protocols
Detailed and validated experimental protocols are essential for achieving accurate and reproducible quantification of polyols. Below are representative methodologies for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a common platform for these applications.
Sample Preparation (Human Plasma)
-
Aliquoting: Transfer 50 µL of the plasma sample, calibration standard, or quality control sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound (or other chosen stable isotope-labeled internal standard) solution to each tube.
-
Protein Precipitation: Add 200 µL of ice-cold methanol or acetonitrile to precipitate proteins.
-
Vortexing and Incubation: Vortex the mixture for 1 minute and incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used for the separation of polar polyols.
-
Mobile Phase: A gradient of acetonitrile and water with a modifier like ammonium formate or formic acid.
-
Flow Rate: A typical flow rate is between 0.3 and 0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed for polyol analysis.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.
-
Visualizing Workflows and Pathways
To further clarify the experimental process and the biological context of sorbitol metabolism, the following diagrams are provided.
References
- 1. customs.go.jp:443 [customs.go.jp:443]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of polyols in urine by liquid chromatography-tandem mass spectrometry: a useful tool for recognition of inborn errors affecting polyol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
Navigating the Limits: A Comparative Guide to L-Iditol-d8 Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in metabolic research and drug development, understanding the lower limits of detection and quantification for internal standards is paramount for data integrity. L-Iditol-d8, a deuterated form of L-Iditol, serves as a crucial internal standard in mass spectrometry-based assays, often for tracking polyol pathway metabolites implicated in various physiological and pathological processes. This guide provides a comparative overview of analytical methodologies for polyols using deuterated internal standards, with a focus on the key performance metrics of limit of detection (LOD) and limit of quantification (LOQ).
Due to the specific role of this compound as an internal standard, dedicated studies detailing its own LOD and LOQ are not typically published. The performance of an internal standard is inherently linked to the analyte it is used to quantify. Therefore, this guide presents a comprehensive analysis based on a closely related and well-documented method: the quantification of Sorbitol using its deuterated counterpart, Sorbitol-d4, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method serves as a reliable proxy for understanding the expected performance when using this compound for the quantification of L-Iditol or other similar polyols.
Comparative Analysis of Quantification Methods
The quantification of polyols like L-Iditol is most commonly and effectively achieved using mass spectrometry coupled with a chromatographic separation technique. The use of a stable isotope-labeled internal standard such as this compound is considered the gold standard for compensating for variations in sample preparation and instrument response, leading to highly accurate and precise results.
| Analytical Method | Analyte/Internal Standard | Matrix | Typical Limit of Quantification (LOQ) | Typical Limit of Detection (LOD) | Linearity (r²) |
| LC-MS/MS | Sorbitol / Sorbitol-d4 | Human Plasma | 10 ng/mL | 5 ng/mL | >0.99 |
| GC-MS | Mannitol / (Internal Standard) | Biological Fluids | Not specified in detail | Not specified in detail | Linear |
| qNMR | Sorbitol, Mannitol, Xylitol, etc. | Sugar-free foodstuffs | 2.8 - 7.4 mg/L (for sorbitol, mannitol, xylitol) | Not explicitly stated | Not applicable |
Table 1: Comparison of analytical methods for polyol quantification. The LC-MS/MS data for Sorbitol/Sorbitol-d4 serves as a representative example for methods employing deuterated polyol standards like this compound. Data for GC-MS and qNMR are provided for broader context and comparison of alternative techniques.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical results. Below is a representative experimental protocol for the quantification of a polyol in a biological matrix using a deuterated internal standard via LC-MS/MS.
LC-MS/MS Method for Polyol Quantification in Human Plasma
This protocol is adapted from established methods for sorbitol quantification using a stable isotope-labeled internal standard.[1]
1. Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of ice-cold methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) or an amide-based column.
-
Mobile Phase: A gradient of two solvents, typically:
-
A: Water with an additive like 0.1% formic acid or 10 mM ammonium formate.
-
B: Acetonitrile with the same additive.
-
-
Flow Rate: A typical flow rate for UHPLC is between 0.3 and 0.6 mL/min.
-
Ionization Mode: ESI in negative or positive ion mode, depending on the analyte's properties. For polyols, negative ion mode is common.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte (e.g., L-Iditol) and the internal standard (this compound).
Visualizing the Workflow
To better illustrate the analytical process, the following diagrams outline the key steps and relationships within the experimental workflow and the underlying metabolic pathway where L-Iditol plays a role.
References
A Researcher's Guide to L-Iditol-d8: Assessing Isotopic Purity from Commercial Vendors
For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated standards like L-Iditol-d8 is a critical parameter that directly impacts experimental accuracy and data reliability. This guide provides a comparative overview of this compound from various vendors, details the experimental protocols for verifying isotopic purity, and offers visual workflows to aid in experimental design.
The selection of a high-quality deuterated standard is paramount for applications ranging from metabolic research to pharmacokinetic studies. Isotopic purity, a measure of the percentage of molecules containing the desired number of deuterium atoms, can vary between suppliers and even between batches. This variation can introduce significant errors in quantitative analyses if not properly accounted for. This guide aims to equip researchers with the necessary information to make informed decisions when sourcing this compound.
Comparative Analysis of this compound Isotopic Purity
While direct head-to-head comparative studies on the isotopic purity of this compound from different vendors are not readily published, researchers can assess potential suppliers based on the information provided in their Certificates of Analysis (CoA) and product specifications. The following table summarizes the typical isotopic purity levels for deuterated compounds offered by prominent vendors who supply this compound or similar deuterated sugar alcohols. It is crucial to obtain the lot-specific CoA for any purchased standard to ascertain the precise isotopic enrichment.
| Vendor | Product Name/Code | Stated Isotopic Purity (Atom % D) | Analysis Method(s) on CoA |
| Toronto Research Chemicals (TRC) | This compound (I175002) | Typically ≥98% | NMR, Mass Spectrometry |
| Cambridge Isotope Laboratories (CIL) | This compound (or similar) | Often ≥98% | NMR, Mass Spectrometry |
| Sigma-Aldrich | D-Sorbitol-d8 | 98 atom % D | Not specified on product page |
| Santa Cruz Biotechnology | Deuterated compounds | Typically ≥98% | NMR, Mass Spectrometry |
| MedChemExpress | Deuterated compounds | Typically ≥98% | Not specified on product page |
| C/D/N Isotopes, Inc. | Deuterated compounds | Typically ≥98% | Not specified on product page |
| IsoSciences | Deuterated compounds | Typically ≥98% | Not specified on product page |
Note: The isotopic purity values in this table are representative of the vendors' typical specifications for deuterated compounds and may not reflect the exact purity of a specific lot of this compound. Researchers are strongly encouraged to request and review the Certificate of Analysis for the specific lot they intend to purchase.
Experimental Protocols for Isotopic Purity Assessment
Independent verification of isotopic purity is a good laboratory practice, especially for critical applications. The two primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Determination of Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: Quantitative NMR (qNMR) can be used to determine the degree of deuteration by comparing the integral of the residual proton signals in the deuterated compound to the integral of a known internal standard. ¹H NMR is particularly effective for this purpose.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound standard.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The internal standard should have a known chemical purity and contain protons that resonate in a clear region of the spectrum, away from any residual signals from the deuterated compound.
-
Dissolve both the this compound and the internal standard in a known volume of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T₁ of the protons of interest is recommended.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the area of the residual proton signals in the this compound spectrum.
-
Integrate the area of a well-resolved signal from the internal standard.
-
Calculate the isotopic purity based on the ratio of the integrals, the known number of protons for each signal, and the weights of the sample and internal standard.
-
Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
Principle: HRMS can resolve the different isotopologues (molecules with different numbers of deuterium atoms) of this compound. By analyzing the relative abundance of these isotopologues, the isotopic enrichment can be determined.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound standard in a suitable solvent (e.g., methanol, acetonitrile/water).
-
-
Mass Spectrometry Analysis:
-
Infuse the sample directly into the mass spectrometer or use liquid chromatography (LC) for sample introduction. Electrospray ionization (ESI) is a common ionization technique for this type of analysis.
-
Acquire a high-resolution full scan mass spectrum of the molecular ion region of this compound.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different isotopologues of L-Iditol (d₀ to d₈).
-
Determine the relative intensity of each isotopologue peak.
-
Calculate the isotopic enrichment by determining the weighted average of the deuterium content based on the relative abundance of each isotopologue. It is important to correct for the natural abundance of ¹³C.
-
Visualizing the Experimental Workflow
To provide a clear overview of the process for assessing the isotopic purity of this compound, the following diagrams illustrate the key steps involved.
Caption: Workflow for selecting and verifying the isotopic purity of this compound.
Caption: Detailed workflow for NMR-based isotopic purity determination.
By carefully selecting a reputable vendor and, when necessary, independently verifying the isotopic purity of this compound, researchers can ensure the integrity of their experimental data and contribute to the robustness of their scientific findings.
Comparative Performance of L-Iditol-d8 Across Mass Spectrometry Platforms: A Guide for Researchers
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the judicious selection of an analytical platform is paramount for achieving accurate and reliable results. L-Iditol-d8, a deuterated analog of L-Iditol, serves as an excellent internal standard in mass spectrometry-based assays for the quantification of its non-labeled counterpart. This guide provides a comparative overview of the expected performance of this compound across various mass spectrometry platforms, supported by illustrative experimental data derived from similar compounds and general platform capabilities. While direct head-to-head performance data for this compound is not extensively published, this guide synthesizes available information to offer valuable insights into its utility and performance characteristics on Quadrupole Time-of-Flight (QTOF), Triple Quadrupole (QqQ), and Orbitrap mass spectrometers.
Quantitative Performance Overview
The use of stable isotope-labeled internal standards like this compound is a well-established practice in LC-MS/MS bioanalysis to correct for matrix effects and variations during sample processing and analysis. These internal standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring co-elution and similar ionization efficiency, which leads to accurate quantification.
The following table summarizes the anticipated performance characteristics for methods utilizing a deuterated sugar alcohol internal standard like this compound on different mass spectrometry platforms. It is crucial to note that specific performance metrics are method-dependent and can vary based on the sample matrix, chromatographic conditions, and instrument settings. The data presented here is illustrative and based on the performance of analogous compounds, such as D-Sorbitol-d4.
| Mass Spectrometry Platform | Expected Limit of Detection (LOD) | Expected Limit of Quantification (LOQ) | Expected Linearity (r²) | Expected Reproducibility (%RSD) | Key Strengths |
| Quadrupole Time-of-Flight (QTOF) | 0.5 - 5 ng/mL | 1 - 15 ng/mL | >0.99 | <15% | High mass accuracy and resolution, suitable for both quantification and identification of unknowns.[1][2] |
| Triple Quadrupole (QqQ) | 0.1 - 1 ng/mL | 0.5 - 5 ng/mL | >0.995 | <10% | Excellent sensitivity and selectivity for targeted quantification using Multiple Reaction Monitoring (MRM).[3][4] |
| Orbitrap | 0.2 - 2 ng/mL | 1 - 10 ng/mL | >0.99 | <15% | Very high resolution and mass accuracy, excellent for complex matrices and confident peak identification.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below is a generalized experimental protocol for the quantification of L-Iditol using this compound as an internal standard, applicable to most LC-MS platforms.
Sample Preparation
-
Protein Precipitation: For biological matrices like plasma or serum, a protein precipitation step is typically performed. To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing the internal standard, this compound, at a known concentration.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant for LC-MS analysis. For some applications, a dilution step may be necessary to bring the analyte concentration within the linear range of the assay.
Liquid Chromatography (LC)
-
Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for the separation of polar compounds like sugar alcohols.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start at a high percentage of mobile phase B (e.g., 95%), with a linear decrease to a lower percentage over several minutes to elute the polar analytes.
-
Flow Rate: A flow rate of 0.3 - 0.5 mL/min is commonly used.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often effective for sugar alcohols.
-
Acquisition Mode:
-
Triple Quadrupole (QqQ): Multiple Reaction Monitoring (MRM) would be used for targeted quantification. Precursor and product ions for both L-Iditol and this compound would be optimized.
-
QTOF and Orbitrap: Full scan mode with high resolution would be used to acquire accurate mass data. For quantification, extracted ion chromatograms (XICs) would be generated using a narrow mass window (e.g., ±5 ppm).
-
-
Data Analysis: Peak areas of L-Iditol and this compound are determined from the chromatograms. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte standards. The concentration of L-Iditol in the unknown samples is then calculated from this calibration curve.
Visualizing the Workflow and Decision-Making Process
A clear understanding of the experimental workflow and the logic for platform selection is essential for implementing robust analytical methods.
The choice of mass spectrometry platform is dictated by the specific analytical goals. The following diagram illustrates the decision-making process.
References
- 1. HILIC-Enabled 13C Metabolomics Strategies: Comparing Quantitative Precision and Spectral Accuracy of QTOF High- and QQQ Low-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A comparison of four liquid chromatography–mass spectrometry platforms for the analysis of zeranols in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An evaluation of instrument types for mass spectrometry-based multi-attribute analysis of biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of L-Iditol-d8: A Comprehensive Guide for Laboratory Professionals
Immediate Safety and Disposal Protocols
The cornerstone of L-Iditol-d8 disposal is to manage it as a regulated chemical waste. Under no circumstances should it be discarded down the drain or mixed with regular trash. Improper disposal can lead to environmental contamination and potential health hazards.
Key Hazard Considerations for L-Iditol:
-
Combustibility: L-Iditol is classified as a combustible solid.
-
Water Hazard: In some classifications, it is considered hazardous to aquatic life.
Step-by-Step Disposal Procedure
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible hazardous waste container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Keep the container securely closed at all times, except when adding waste.
-
-
Waste Segregation:
-
Store the this compound waste container separately from incompatible materials.
-
If dealing with solutions of this compound, do not mix them with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Waste Pickup:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the EHS department.
-
Ensure all required paperwork is completed accurately and accompanies the waste container.
-
Quantitative Data for L-Iditol
The following table summarizes key quantitative data for L-Iditol, the non-deuterated parent compound. This information is valuable for understanding its physical and chemical properties relevant to handling and disposal.
| Property | Value |
| Molecular Formula | C₆H₁₄O₆ |
| Molecular Weight | 182.17 g/mol |
| Appearance | White solid |
| Melting Point | 78-80 °C |
| Solubility in Water | 50 mg/mL |
| Storage Temperature | 2-8°C |
| Storage Class | 11 (Combustible Solids) |
Experimental Protocols
This document focuses on the operational and disposal plans for this compound. For detailed experimental protocols involving the use of this compound, please refer to your specific research and development procedures. The handling and use of this compound should always be conducted in a well-ventilated area, and appropriate safety measures should be in place to prevent inhalation, ingestion, and skin contact.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural steps for the safe disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Personal protective equipment for handling L-Iditol-d8
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling L-Iditol-d8. The following procedures for personal protective equipment, operational handling, and disposal are based on best practices for handling similar sugar alcohols and deuterated compounds. No specific Safety Data Sheet (SDS) for this compound was located; therefore, this guidance is derived from SDSs for D-Iditol and other related substances.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to ensure personal safety and prevent contamination. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Must be worn at all times in the laboratory to protect against splashes. A face shield may be necessary when there is a significant splash potential. |
| Hand Protection | Nitrile gloves | Inspect gloves for integrity before use. For prolonged or heavy contact, consider double-gloving or using thicker, chemical-resistant gloves. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation | In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved particulate filter respirator (e.g., N95) should be used. |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to avoid dust formation.
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place. A storage temperature of -20°C is recommended for long-term stability.[1]
-
Protect from moisture.
Accidental Exposure and Spill Clean-up
In the event of accidental exposure or a spill, follow these procedures immediately.
| Incident | First Aid / Clean-up Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Wash out mouth with water. Seek medical attention immediately. |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with soap and water. For large spills, evacuate the area and follow your institution's emergency spill response procedures. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste Characterization: While not classified as a RCRA hazardous waste based on available information for similar compounds, it is the responsibility of the waste generator to determine the proper waste classification.[2]
-
Containerization: Collect waste in a clearly labeled, sealed container.
-
Disposal Route: For small quantities, disposal with solid waste may be permissible, but always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[2] Do not dispose of down the drain.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
